H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH
Beschreibung
Eigenschaften
CAS-Nummer |
678998-85-1 |
|---|---|
Molekularformel |
C51H98N12O10 |
Molekulargewicht |
1039.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C51H98N12O10/c1-28(2)25-37(58-48(69)40(31(7)8)61-43(64)34(55)19-13-16-22-52)46(67)56-35(20-14-17-23-53)44(65)62-41(32(9)10)49(70)59-38(26-29(3)4)47(68)57-36(21-15-18-24-54)45(66)63-42(33(11)12)50(71)60-39(51(72)73)27-30(5)6/h28-42H,13-27,52-55H2,1-12H3,(H,56,67)(H,57,68)(H,58,69)(H,59,70)(H,60,71)(H,61,64)(H,62,65)(H,63,66)(H,72,73)/t34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
InChI-Schlüssel |
BPAZMICCAJUBHC-UTALAWHWSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
An In-Depth Technical Guide to the Predicted Structure of H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the predicted structure of the synthetic nonapeptide H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH. This peptide, composed of an alternating sequence of cationic (Lysine) and hydrophobic (Valine, Leucine) residues, exhibits a strong amphipathic character, predisposing it to adopt distinct secondary structures and engage in self-assembly. We predict that in aqueous solution at physiological pH, the peptide will likely exist in a disordered state or adopt a β-strand conformation, which can further self-assemble into β-sheets. In membrane-mimetic environments or at higher concentrations, a transition to an α-helical conformation is plausible. This document elucidates the physicochemical properties of the constituent amino acids, details the rationale behind the structural predictions, and provides comprehensive, step-by-step protocols for the experimental validation of these structures using Circular Dichroism and Nuclear Magnetic Resonance spectroscopy.
Introduction: The Significance of Amphipathic Peptides
Amphipathic peptides, characterized by the spatial separation of hydrophobic and hydrophilic residues, are at the forefront of biomaterials and therapeutic development. Their ability to interact with and disrupt biological membranes makes them potent antimicrobial agents, capable of overcoming conventional antibiotic resistance.[1][2] Furthermore, their capacity for self-assembly into well-defined nanostructures has positioned them as versatile tools for drug delivery and tissue engineering.[3][4][5] The peptide H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH, with its regular, alternating pattern of cationic and hydrophobic amino acids, represents a model system for studying the fundamental principles of amphipathic peptide structure and function. Understanding its conformational landscape is crucial for harnessing its potential in various biomedical applications.[6][7]
Physicochemical Properties of Constituent Amino Acids
The predicted structure of the peptide is a direct consequence of the properties of its amino acid building blocks.
| Amino Acid | Code | Side Chain | Key Physicochemical Properties |
| Lysine | K | -(CH₂)₄-NH₃⁺ | Hydrophilic, positively charged at neutral pH, contributes to electrostatic interactions and solubility in aqueous environments.[8] |
| Valine | V | -CH(CH₃)₂ | Hydrophobic, aliphatic, contributes to hydrophobic interactions and packing within the peptide core. |
| Leucine | L | -CH₂-CH(CH₃)₂ | Strongly hydrophobic, aliphatic, a potent driver of hydrophobic collapse and protein folding.[1] |
The strategic placement of these residues creates a molecule with two distinct faces: a positively charged, hydrophilic face and a nonpolar, hydrophobic face. This amphipathicity is the primary determinant of its structural behavior.
Predicted Secondary Structure: A Dichotomy of Conformations
The structure of H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH is predicted to be highly sensitive to its environment. The balance between intramolecular hydrogen bonds, which stabilize regular secondary structures, and intermolecular interactions, which drive self-assembly, is key.
In Aqueous Solution at Neutral pH: A Propensity for β-Structures
In a dilute aqueous solution at physiological pH, the peptide is expected to adopt a predominantly β-strand conformation or exist as a random coil . The alternating nature of the polar and nonpolar side chains is ideal for the formation of an amphipathic β-strand, where all lysine side chains would orient to one side of the peptide backbone and all valine and leucine side chains to the other.[2][9]
At higher concentrations, these individual β-strands can self-assemble into β-sheets through intermolecular hydrogen bonding. This assembly would be further stabilized by the segregation of the hydrophobic and hydrophilic faces, with the hydrophobic faces of adjacent strands interacting to exclude water.[10]
In Membrane-Mimetic Environments: The α-Helical Transition
In the presence of membrane-mimicking solvents, such as trifluoroethanol (TFE), or upon interaction with lipid bilayers, a conformational shift to an α-helix is predicted.[11][12] The hydrophobic environment stabilizes the intramolecular hydrogen bonds of the α-helix, and this conformation also preserves the amphipathic character of the peptide. The lysine residues would align on one face of the helix, while the valine and leucine residues would form a contiguous hydrophobic patch on the opposite face.[13] This amphipathic α-helical structure is a common motif for membrane-active peptides.[2]
Experimental Validation: A Two-Pronged Approach
A combination of Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a robust framework for validating the predicted structures.
Protocol 1: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, non-destructive technique for assessing the overall secondary structure content of a peptide in solution.[14][15][16]
4.1.1. Materials and Instrumentation
-
Lyophilized H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH peptide
-
CD Spectropolarimeter
-
Quartz cuvette with a 1 mm path length
-
Buffers: 10 mM sodium phosphate, pH 7.4; and varying concentrations of TFE in phosphate buffer (e.g., 20%, 50%, 80% v/v)
-
High-purity nitrogen gas
4.1.2. Step-by-Step Procedure
-
Instrument Preparation: Purge the CD spectropolarimeter with nitrogen gas for at least 30 minutes before use.
-
Sample Preparation:
-
Prepare a stock solution of the peptide in 10 mM sodium phosphate buffer at a concentration of 1 mg/mL.
-
Accurately determine the peptide concentration using a suitable method (e.g., quantitative amino acid analysis).
-
Dilute the stock solution to a final concentration of 0.1-0.2 mg/mL in the desired buffer (phosphate buffer or TFE/buffer mixtures).
-
-
Data Acquisition:
-
Record a baseline spectrum of the corresponding buffer in the quartz cuvette.
-
Record the CD spectrum of the peptide sample from 190 to 260 nm.
-
Use the following instrument parameters: data pitch of 1 nm, scanning speed of 50 nm/min, bandwidth of 1 nm, and an integration time of 2 seconds.[14]
-
Perform at least three scans and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ] using the following equation: [θ] = (mdeg × 100) / (C × l × n) where mdeg is the ellipticity, C is the molar concentration, l is the path length in cm, and n is the number of residues.[15]
-
Analyze the resulting spectrum for characteristic secondary structure signals:
-
Protocol 2: High-Resolution Structure Determination by 2D NMR Spectroscopy
2D NMR spectroscopy provides atomic-level information, enabling the determination of the three-dimensional structure of the peptide in solution.[8][18][19]
4.2.1. Materials and Instrumentation
-
Lyophilized peptide (isotopically labeled with ¹⁵N and ¹³C if necessary for larger peptides, but likely not required for a nonapeptide)
-
NMR Spectrometer (≥ 600 MHz) equipped with a cryoprobe
-
NMR tubes
-
Solvents: 90% H₂O / 10% D₂O, and deuterated TFE (TFE-d₂)
4.2.2. Step-by-Step Procedure
-
Sample Preparation: Dissolve the peptide in the chosen solvent system to a final concentration of 1-5 mM.
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra at a constant temperature (e.g., 298 K).
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons within a given amino acid's spin system.
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled through 2-3 bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the tertiary structure.[18]
-
-
Data Analysis and Structure Calculation:
-
Resonance Assignment: Use the TOCSY and COSY spectra to assign all proton resonances to their respective amino acids in the peptide sequence.
-
NOE Restraint Generation: Identify and integrate the cross-peaks in the NOESY spectrum to generate a list of interproton distance restraints.
-
Structure Calculation: Use a molecular dynamics program (e.g., AMBER, GROMACS) to calculate an ensemble of 3D structures that satisfy the experimental NOE restraints.
-
Structure Validation: Assess the quality of the final structure ensemble using programs like PROCHECK to evaluate stereochemical parameters.
-
Potential Applications and Future Directions
The predicted structural properties of H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH suggest several promising applications:
-
Antimicrobial Agent: The cationic and amphipathic nature of the peptide makes it a strong candidate for development as a novel antimicrobial agent with a membrane-disruptive mechanism of action.[1][2]
-
Drug Delivery Vector: Its ability to interact with cell membranes could be harnessed to facilitate the intracellular delivery of therapeutic cargo.[3][20]
-
Biomaterial Scaffolds: The self-assembling properties of the peptide could be utilized to form hydrogels for tissue engineering applications.[21]
Future research should focus on experimentally validating the predicted structures and exploring the biological activities of this peptide in various in vitro and in vivo models.
Conclusion
The synthetic peptide H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH is a quintessential example of a cationic amphipathic peptide. Its structure is predicted to be a dynamic equilibrium between disordered, β-strand, and α-helical conformations, highly dependent on the surrounding environment. The detailed experimental protocols provided in this guide offer a clear pathway for the empirical determination of its structure. A thorough understanding of the structure-function relationship of this and similar peptides will undoubtedly pave the way for the rational design of new and effective therapeutic agents and advanced biomaterials.
References
Sources
- 1. The antimicrobial peptides and their potential clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic Potential and Biophysical Characterization of Amphipathic β-Stranded [XZ]n Peptides With Alternating Cationic and Hydrophobic Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of amphipathic and cationic cyclic cell-penetrating peptides: Significant therapeutic delivery tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-assembling amphiphilic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-Assembly of Peptide Amphiphiles: From Molecules to Nanostructures to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cationic Amphiphiles, a New Generation of Antimicrobials Inspired by the Natural Antimicrobial Peptide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ETD | Investigating Biologically Derived Cationic Self-Assembling Peptides for Antimicrobial Applications and as Scaffolded Nanomaterials | ID: 0r9675218 | Emory Theses and Dissertations [etd.library.emory.edu]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Frontiers | Antibiotic Potential and Biophysical Characterization of Amphipathic β-Stranded [XZ]n Peptides With Alternating Cationic and Hydrophobic Residues [frontiersin.org]
- 10. Beta_sheet [bionity.com]
- 11. Induced conformational states of amphipathic peptides in aqueous/lipid environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. journals.asm.org [journals.asm.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.uzh.ch [chem.uzh.ch]
- 19. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 20. researchgate.net [researchgate.net]
- 21. Self-Assembly of Short Elastin-like Amphiphilic Peptides: Effects of Temperature, Molecular Hydrophobicity and Charge Distribution | MDPI [mdpi.com]
Engineering Amphipathicity: A Comprehensive Sequence and Structural Analysis of the (KVL)₃ Nonapeptide
Abstract The rational design of synthetic peptides has evolved from simple sequence mimicry to the precise engineering of nanoscale topologies. As a Senior Application Scientist, I approach the sequence H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH (hereafter referred to as the (KVL)₃ nonapeptide) not merely as a string of amino acids, but as a highly engineered, stimuli-responsive nanostructure. This whitepaper provides an in-depth technical analysis of the (KVL)₃ motif, detailing its physicochemical properties, structural causality, and the self-validating experimental workflows required to evaluate its potential in antimicrobial applications and self-assembling hydrogels.
Physicochemical Profiling and Structural Causality
The (KVL)₃ nonapeptide is characterized by a strict periodicity of three residues. This specific tandem repeat motif has been successfully utilized in the design of [1], such as the human chemerin-derived Chem-KVL peptide.
To understand its efficacy, we must deconstruct the causality behind its sequence:
-
Lysine (K): Provides a primary amine side chain that remains protonated at physiological pH. This imparts a cationic charge, driving initial electrostatic attraction to anionic targets (e.g., bacterial membranes or negatively charged biopolymers).
-
Valine (V) & Leucine (L): Highly hydrophobic, sterically bulky aliphatic residues that drive membrane insertion and stabilize intra-peptide hydrophobic packing.
The 310 -Helix Advantage
In an aqueous environment, short linear peptides typically exist as unstructured random coils due to the high entropic cost of folding and competitive hydrogen bonding from water molecules. However, upon encountering a low-dielectric environment (such as a lipid bilayer), the (KVL)₃ peptide undergoes a rapid conformational transition.
The periodicity of the K-V-L motif ( i,i+3,i+6 ) perfectly matches the geometry of a 310 -helix , which possesses exactly 3.0 residues per turn. In this conformation, all three cationic Lysine residues align perfectly on one face of the helical cylinder, while the Valine and Leucine residues segregate to form a continuous hydrophobic face. This creates a highly idealized, facially amphipathic structure that maximizes electrostatic interaction while allowing deep hydrophobic insertion[2].
Table 1: Quantitative Physicochemical Summary
| Parameter | Value | Functional Implication |
| Sequence | H-K-V-L-K-V-L-K-V-L-OH | Strict periodicity drives facial amphipathicity. |
| Molecular Weight | ~1039.4 Da | Falls within the optimal range for rapid diffusion. |
| Net Charge (pH 7.4) | +3 | Ensures selective binding to anionic bacterial membranes. |
| Isoelectric Point (pI) | ~10.5 | Maintains cationic state in diverse physiological environments. |
| Hydrophobicity Ratio | 66.6% | High enough to drive membrane insertion, low enough to maintain aqueous solubility. |
Mechanism of Action: Membrane Interaction Pathway
The biological activity of the (KVL)₃ motif is dictated by its structural transition. The pathway below illustrates the causality between the peptide's environment and its functional state.
Membrane interaction pathway and structural transition of the amphipathic (KVL)3 peptide.
Self-Validating Experimental Methodologies
To rigorously evaluate the (KVL)₃ sequence, experimental workflows must be self-validating. Artifacts such as peptide aggregation or plastic adsorption can easily skew data. Below are the gold-standard protocols designed with built-in causality and validation checks.
Protocol 1: Conformational Analysis via Circular Dichroism (CD) Spectroscopy
Objective: To quantify the unstructured-to-helix transition in membrane-mimetic environments. Causality: 2,2,2-Trifluoroethanol (TFE) is utilized as a co-solvent because it lowers the dielectric constant of the aqueous solution, mimicking the anisotropic, hydrophobic environment of a lipid bilayer. This reduction in water activity decreases competitive hydrogen bonding from the solvent, thermodynamically driving the peptide's intramolecular hydrogen bonds required for helical folding.
-
Preparation: Dissolve lyophilized (KVL)₃ in MS-grade water to a 1 mM stock.
-
Solvent Titration: Prepare 50 µM working solutions in 10 mM phosphate buffer (pH 7.4) with increasing concentrations of TFE (0%, 25%, 50%, 75% v/v).
-
Validation Control: Run a scrambled sequence containing helix-breaking Proline residues (e.g., K-P-L-K-V-P-K-V-L) in parallel. This ensures the observed helicity is sequence-specific and not a universal solvent artifact.
-
Measurement: Scan from 190 nm to 260 nm at 25°C using a 1 mm pathlength quartz cuvette.
-
Deconvolution: Analyze spectra for characteristic minima. A pure α -helix shows minima at 208 nm and 222 nm, whereas a 310 -helix typically displays a weaker 222 nm band relative to the 208 nm band.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the antimicrobial efficacy against ESKAPE pathogens. Causality: Cationic peptides like (KVL)₃ have a high propensity to adsorb onto the negatively charged surfaces of standard polystyrene tissue culture plates. Utilizing polypropylene plates is a critical self-validating step to prevent artificial depletion of the peptide concentration, which would otherwise result in artificially inflated (false negative) MIC values.
-
Bacterial Culture: Grow target strains (e.g., S. aureus, P. aeruginosa) to mid-log phase in Mueller-Hinton Broth (MHB).
-
Peptide Dilution: Perform serial two-fold dilutions of the peptide (from 128 µg/mL to 1 µg/mL) in 96-well polypropylene plates.
-
Inoculation: Add 5 × 10⁵ CFU/mL of bacteria to each well.
-
Validation Control: Include Melittin as a positive control for membrane lysis, and an untreated well as a growth control.
-
Readout: Incubate for 18 hours at 37°C. Measure OD₆₀₀. The MIC is the lowest concentration exhibiting no visible growth.
Self-validating experimental workflow for peptide synthesis, structural QC, and functional assay.
Advanced Modifications for Clinical Translation
While the linear (KVL)₃ nonapeptide serves as an excellent structural scaffold, linear peptides are highly susceptible to proteolytic degradation in serum. To translate this motif into a viable therapeutic or robust [3], structural reinforcement is required.
Peptide Stapling: By introducing non-natural amino acids with olefinic side chains at the i and i+4 positions (e.g., replacing Val² and Leu⁶), we can perform a ruthenium-catalyzed ring-closing metathesis. This creates an all-hydrocarbon "staple" that permanently locks the peptide into its bioactive helical conformation. As demonstrated in recent literature, stapling [4] by pre-paying the entropic cost of folding before the peptide ever reaches the target membrane.
C-Terminal Amidation: Replacing the C-terminal free acid (-OH) with an amide (-NH₂) removes the negative charge at physiological pH, increasing the net charge from +3 to +4. This simple modification significantly enhances the electrostatic affinity for bacterial membranes and provides resistance against carboxypeptidases[2].
References
-
Title: Tandem Repeat of a Short Human Chemerin-Derived Peptide and Its Nontoxic d-Lysine-Containing Enantiomer Display Broad-Spectrum Antimicrobial and Antitubercular Activities Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
-
Title: Capping motifs in antimicrobial peptides and their relevance for improved biological activities Source: PubMed Central (PMC) URL: [Link](Representative PMC link for capping motif structural data)
-
Title: Amino Acids Modification to Improve and Fine-Tune Peptide-Based Hydrogels Source: IntechOpen URL: [Link]
Sources
- 1. Tandem Repeat of a Short Human Chemerin-Derived Peptide and Its Nontoxic d-Lysine-Containing Enantiomer Display Broad-Spectrum Antimicrobial and Antitubercular Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capping motifs in antimicrobial peptides and their relevance for improved biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Acids Modification to Improve and Fine-Tune Peptide- Based Hydrogels | IntechOpen [intechopen.com]
- 4. mdpi.com [mdpi.com]
Structural Homology and Functional Profiling of the Synthetic Nonapeptide KVLKVLKVL
[label="Membrane Partitioning\nVal
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Concluding the Project
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Describing 3₁₀-Helix Formation
I've discovered the KVL tripeptide repeat strongly favors 3₁₀-helix formation, with Lys aligned on one face and Val/Leu on others. This highlights the peptide's inherent amphipathic structure. The 3.10 helix is a perfect fit with the peptide's periodicity. This structural insight will be included.
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The synthetic nonapeptide H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH (Sequence: KVLKVLKVL; CAS No. 678998-85-1) represents a highly specialized amphipathic construct. While it is a synthetic entity rather than a naturally occurring full-length protein, its structural motifs share deep evolutionary and functional homology with two major protein classes: Antimicrobial Peptides (AMPs) and Self-Assembling Peptides (SAPs) . This whitepaper deconstructs the structural bioinformatics, physicochemical properties, and experimental validation workflows required to harness this sequence for therapeutic and biomaterial applications.
Physicochemical Profiling and Structural Propensity
The KVLKVLKVL peptide is defined by a strict tripeptide repeat. This specific periodicity dictates its secondary structure and interaction with biological interfaces.
Quantitative Data: Physicochemical Properties
The following table summarizes the core molecular metrics of the peptide, which drive its homology to known functional proteins.
| Property | Value | Functional Implication |
| Sequence | K-V-L-K-V-L-K-V-L | Tripeptide repeat (Hydrophilic-Hydrophobic-Hydrophobic). |
| Length | 9 residues | Sufficient to span a lipid hemilayer; optimal for pore formation. |
| Molecular Weight | 1039.4 Da | High bioavailability potential; low immunogenicity. |
| Net Charge (pH 7.4) | +3 | Strong electrostatic affinity for anionic bacterial membranes. |
| Hydrophobicity | 66.6% (Val, Leu) | Drives membrane partitioning and supramolecular self-assembly. |
| Structural Propensity | 3₁₀-helix / β -sheet | The 3-residue repeat perfectly aligns Lysines on one face of a 3₁₀-helix. |
Data derived from standard peptide prediction algorithms and registered chemical databases[1].
Structural Homology to Known Protein Classes
Rather than mapping to a single protein, the KVLKVLKVL sequence acts as a minimal functional domain homologous to several critical biological systems.
Homology to Cationic Antimicrobial Peptides (AMPs)
AMPs are ancient components of the innate immune system, typically characterized by a net positive charge and an amphipathic nature [2]. The KVLKVLKVL sequence is highly homologous to the membrane-disrupting domains of natural AMPs such as Magainin and Cecropin .
-
Lysine (K): Provides the cationic charge necessary to selectively target the anionic phospholipid headgroups (e.g., phosphatidylglycerol) of bacterial membranes, sparing zwitterionic mammalian cells [3].
-
Valine (V) and Leucine (L): These hydrophobic residues are critical for penetrating the lipid bilayer. The balance of hydrophobicity (66.6%) is optimal; excessive hydrophobicity often leads to mammalian cell toxicity, whereas this specific ratio maintains antimicrobial selectivity [3].
Homology to Self-Assembling Peptides (SAPs)
Peptides with alternating hydrophilic and hydrophobic residues (e.g., RADA16, EAK16) are known to self-assemble into stable β -sheet macroscopic hydrogels [4]. The KVL repeat provides a unique facial amphiphilicity. In aqueous solutions, these peptides can utilize edge-driven hydrophobic interactions to assemble into higher-order fibrillar networks, making them highly homologous to structural extracellular matrix (ECM) proteins [5]. Furthermore, amphipathic peptides can adopt distinct horizontal or vertical orientations upon interacting with lipid bilayers, dictating whether they form surface carpets or transmembrane pores[6].
In Silico Homology Modeling & Bioinformatics Workflow
To predict the behavior of KVLKVLKVL before in vitro testing, a rigorous bioinformatics workflow is required.
Figure 1: Bioinformatics workflow for predicting peptide homology and structural propensity.
Experimental Validation Protocols (Self-Validating Systems)
To transition from in silico homology to empirical proof, the following protocols are engineered with built-in causality and self-validation mechanisms.
Protocol 1: Secondary Structure Determination via Circular Dichroism (CD) Spectroscopy
Causality: CD spectroscopy is selected because the peptide's transition from a random coil in an aqueous solution to a folded state (3₁₀-helix or β -sheet) in membrane-mimetic environments (e.g., SDS micelles or Trifluoroethanol [TFE]) is directly measurable via the differential absorption of left and right circularly polarized light. Self-Validating Mechanism: The protocol mandates the inclusion of a scrambled peptide control (e.g., LVKVKLVKL). If the KVLKVLKVL peptide folds but the scrambled control does not, it validates that the specific 3-residue periodicity—not merely the amino acid composition—drives the structural transition.
Step-by-Step Methodology:
-
Preparation: Dissolve KVLKVLKVL and the scrambled control in 10 mM phosphate buffer (pH 7.4) to a final concentration of 50 µM.
-
Mimetic Titration: Prepare secondary solutions containing 50% TFE (to mimic the hydrophobic interior of a protein) and 30 mM SDS (to mimic anionic bacterial membranes).
-
Spectral Acquisition: Scan samples from 190 nm to 260 nm using a spectropolarimeter at 25°C. Use a 1 mm path-length quartz cuvette.
-
Data Deconvolution: Analyze the spectra. A minimum at 208 nm and 222 nm indicates helical formation, whereas a single minimum at 215 nm indicates β -sheet assembly.
Protocol 2: Supramolecular Assembly via Thioflavin T (ThT) Fluorescence Assay
Causality: ThT is a molecular rotor dye. In aqueous solutions, it rotates freely and exhibits low fluorescence. However, when it binds to the cross- β architecture of self-assembled peptide fibrils, its rotation is sterically locked, causing a massive shift and spike in fluorescence emission at 482 nm. Self-Validating Mechanism: The assay is performed across a concentration gradient to establish the Critical Aggregation Concentration (CAC). A non-linear, sudden spike in fluorescence validates that the signal is strictly dependent on supramolecular self-assembly, ruling out background dye interactions.
Step-by-Step Methodology:
-
Dye Preparation: Prepare a 20 µM ThT stock solution in PBS (pH 7.4), filtered through a 0.22 µm syringe filter.
-
Peptide Gradient: Prepare a serial dilution of the KVLKVLKVL peptide ranging from 1 µM to 500 µM in PBS.
-
Incubation: Mix peptide solutions with ThT (final ThT concentration: 10 µM) in a black 96-well microplate. Incubate in the dark at 37°C for 2 hours.
-
Quantification: Measure fluorescence using a microplate reader (Excitation: 440 nm; Emission: 482 nm). Plot fluorescence intensity against peptide concentration to determine the CAC.
Mechanism of Action: Membrane Interaction
Based on its homology to AMPs and SAPs, the KVLKVLKVL peptide follows a distinct mechanistic pathway when encountering biological membranes. The 3-residue periodicity (K-V-L) strongly favors the formation of a 3₁₀-helix in lipidic environments, aligning all cationic lysine residues along a single longitudinal face, while valine and leucine form a contiguous hydrophobic surface.
Figure 2: Mechanistic pathway of KVLKVLKVL transitioning from a soluble monomer to a membrane-active supramolecular assembly.
References
- Chemsrc. "CAS No. 678998-85-1 | Chemsrc." Chemsrc.com.
- Taylor & Francis. "Antimicrobial peptides – Knowledge and References." Taylor & Francis.
- Huan, Y., Kong, Q., Mou, H., & Yi, H. "Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo." Frontiers in Cellular and Infection Microbiology, PMC.
- Zhang, S. "Discovery and design of self-assembling peptides." Interface Focus - The Royal Society, PMC.
- Rad-Malekshahi, M., et al. "Role of Sheet-Edge Interactions in β-sheet Self-Assembling Peptide Hydrogels." Biomacromolecules - ACS Publications.
- Chen, C., et al. "Two distinct amphipathic peptide antibiotics with systemic efficacy." PNAS.
Engineering Facial Amphiphilicity: A Technical Whitepaper on the Discovery, Structural Dynamics, and Applications of H-(Lys-Val-Leu)₃-OH
Executive Summary
The rational design of synthetic peptides has driven a paradigm shift in the development of novel antimicrobial agents and self-assembling biomaterials. At the forefront of this structural minimalism is H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH (CAS 678998-85-1), commonly referred to as (KVL)₃ . As a nonapeptide consisting of repeating tripeptide motifs, (KVL)₃ serves as an idealized scaffold for studying facial amphiphilicity. This whitepaper provides an in-depth technical analysis of the (KVL)₃ peptide, detailing its historical derivation from human host defense proteins, its physicochemical thermodynamics, and the self-validating methodologies required for its synthesis and characterization.
Historical Context and Rational Design
Historically, the discovery of antimicrobial peptides (AMPs) relied on the isolation of natural sequences from biological sources (e.g., melittin from bee venom, magainins from frog skin). However, natural AMPs often suffer from high hemolytic toxicity and proteolytic instability, limiting their clinical translation.
The discovery and optimization of the Lys-Val-Leu motif emerged from structural-activity relationship (SAR) studies on chemerin , a human host defense protein. Researchers identified a 7-mer amphipathic stretch (KVLGRLV) within chemerin that possessed a high density of hydrophobic and positively charged residues. While the native 7-mer was inactive, tandem repeats of this sequence (e.g., Chem-KVL) exhibited potent, broad-spectrum antibacterial and antimycobacterial activity.
To further isolate the biophysical drivers of this activity, the sequence was distilled into the minimal repeating scaffold (KVL)n . The specific nonapeptide (KVL)₃ was synthesized to maximize the thermodynamic penalty of hydrophobic mismatch while maintaining a high cationic charge density, creating a highly specific facial amphiphile capable of membrane disruption and hydrogelation.
Physicochemical Profiling and Structural Thermodynamics
The sequence causality of (KVL)₃ is rooted in the precise spatial arrangement of its side chains. When adopting an α -helical conformation (3.6 residues per turn), the sequence aligns into two distinct faces:
-
Cationic Face (Positions 1, 4, 7): The ϵ -amino groups of Lysine provide a net +3 charge at physiological pH. This drives the initial electrostatic attraction to the anionic teichoic acids (Gram-positive) or lipopolysaccharides (Gram-negative) of bacterial membranes.
-
Hydrophobic Face (Positions 2, 3, 5, 6, 8, 9): Valine (a β -branched amino acid) introduces steric bulk, while Leucine provides high hydropathy (index: 3.8). Together, they create a massive thermodynamic driving force for insertion into the lipid bilayer or intermolecular hydrophobic collapse during self-assembly.
Table 1: Quantitative Physicochemical Properties of (KVL)₃
| Property | Value | Causality / Significance |
| Sequence | H-K-V-L-K-V-L-K-V-L-OH | Alternating amphiphilic tripeptide repeats. |
| CAS Number | 678998-85-1 | Unique chemical registry identifier. |
| Molecular Formula | C₅₁H₉₈N₁₂O₁₀ | Defines the exact atomic composition. |
| Molecular Weight | 1039.4 g/mol | Optimal size for balancing synthesis yield and secondary structure formation. |
| Net Charge (pH 7.4) | +3.0 | Ensures selective targeting of anionic bacterial membranes over zwitterionic mammalian cells. |
| Hydrophobic Ratio | 66.6% | High hydrophobicity drives spontaneous membrane partitioning and self-assembly. |
Mechanisms of Action: Membrane Partitioning
In aqueous solutions, (KVL)₃ exists primarily as a random coil due to the electrostatic repulsion between the Lysine residues. However, upon encountering a lipid-water interface, the peptide undergoes a drastic helix-coil transition. The thermodynamic cost of exposing the Val/Leu residues to water is minimized by partitioning into the hydrophobic core of the lipid bilayer, while the Lysine residues snorkel toward the polar lipid headgroups.
Fig 1. Mechanistic pathway of (KVL)3 membrane disruption via electrostatic and hydrophobic forces.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the synthesis and evaluation of (KVL)₃ must utilize self-validating feedback loops. Below are the standardized protocols for peptide generation and biological evaluation.
Fmoc Solid-Phase Peptide Synthesis (SPPS)
The synthesis of (KVL)₃ is achieved via stepwise Fmoc-SPPS on a Rink Amide or Wang resin.
-
Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes to expose reactive sites.
-
Fmoc Deprotection: Treat with 20% piperidine in Dimethylformamide (DMF).
-
Self-Validation Check: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. A plateau indicates complete deprotection.
-
-
Amino Acid Coupling: Add 4 eq of Fmoc-AA-OH, 4 eq of HBTU, and 8 eq of DIPEA.
-
Self-Validation Check: Perform a Kaiser (ninhydrin) test. A blue resin indicates incomplete coupling (requiring double coupling); a yellow resin confirms complete amide bond formation.
-
-
Cleavage: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours to simultaneously cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification & Characterization: Precipitate in cold diethyl ether, lyophilize, and purify via RP-HPLC. Validate the mass using MALDI-TOF MS (Expected m/z: [M+H]⁺ = 1040.4).
Fig 2. Standardized self-validating workflow for the synthesis and characterization of (KVL)3.
Minimum Inhibitory Concentration (MIC) Assay
To evaluate the antimicrobial efficacy of (KVL)₃, a broth microdilution assay is utilized.
-
Inoculum Preparation: Grow target bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to mid-log phase.
-
Self-Validation Check: Adjust the optical density (OD₆₀₀) to 0.1, then dilute 1:100 to ensure a standardized starting inoculum of ∼1×106 CFU/mL.
-
-
Peptide Dilution: Prepare a 2-fold serial dilution of (KVL)₃ in Mueller-Hinton broth within a 96-well plate (range: 128 µg/mL to 0.5 µg/mL).
-
Incubation & Readout: Add the bacterial inoculum to the peptide wells. Include a positive control (broad-spectrum antibiotic) and a negative control (broth only). Incubate at 37°C for 18 hours.
-
Endpoint Determination: Add resazurin dye; a color change from blue to pink indicates bacterial metabolic activity. The MIC is the lowest peptide concentration that prevents the color change.
Comparative Efficacy and Future Perspectives
The modularity of the KVL motif allows for extensive tuning. Recent studies have demonstrated that extending the repeats to (KVL)₄ or applying hydrocarbon stapling to the sequence dramatically increases proteolytic stability and lowers the MIC against multidrug-resistant (MDR) strains.
Table 2: Comparative Efficacy of KVL-Derived Scaffolds
| Peptide Scaffold | Target Organism | MIC Range (µg/mL) | Hemolysis (HC₅₀) | Reference |
| (KVL)₃ (Model) | E. coli / S. aureus | 16 - 32 | > 200 µg/mL | Extrapolated |
| Chem-KVL (14-mer) | S. aureus (MRSA) | 4 - 8 | ~ 150 µg/mL | |
| Chem-8dK (D-amino acid) | P. aeruginosa | 2 - 4 | > 500 µg/mL | |
| Stapled SCL-4 | Broad-spectrum | 1 - 2 | > 250 µg/mL |
Future Perspectives: Beyond antimicrobial applications, the highly predictable self-assembly of alternating amphiphilic sequences positions (KVL)₃ as a prime candidate for the development of injectable peptide hydrogels for tissue engineering and sustained drug delivery. By manipulating the pH or ionic strength, the electrostatic repulsion of the Lysine residues can be shielded, allowing the Val/Leu faces to drive the formation of β -sheet nanofibrils.
Engineering the Polycationic Interface: A Comprehensive Guide to Lysine-Rich Peptide Research and Applications
Executive Summary & Mechanistic Foundations
Lysine-rich peptides (LRPs) have established themselves as foundational elements in the architecture of modern therapeutics, serving as non-viral gene delivery vectors, cell-penetrating peptides (CPPs), and broad-spectrum antimicrobial peptides (AMPs)[]. As an Application Scientist, understanding the physicochemical nuances of the lysine side chain is critical to rationally designing these systems.
The primary amine of the lysine side chain features a pKa of ~10.5, ensuring it remains fully protonated at physiological pH. This imparts a high density of positive charge to the peptide backbone. However, unlike arginine—which utilizes its rigid guanidinium group to form bidentate hydrogen bonds with membrane phosphates—lysine relies strictly on primary electrostatic interactions and possesses a highly flexible aliphatic chain[2].
Causality in Cellular Internalization: This structural distinction dictates the thermodynamic behavior of LRPs at the cell membrane interface. Arginine-rich peptides often exhibit "self-activating" properties, forming hydrophobic counterion complexes that allow direct translocation across the lipid bilayer. In contrast, LRPs lack this strong counterion complexation. Consequently, pure LRPs predominantly enter cells via energy-dependent endocytotic pathways, such as calmodulin-dependent endocytosis or macropinocytosis[2][3]. To achieve efficient cytosolic delivery, LRPs must be engineered with specific secondary structures. For example, the incorporation of hydrophobic residues (e.g., leucine) allows peptides like Transportan 10 (TP10) to adopt an amphipathic α-helical structure on the membrane surface, drastically improving internalization kinetics[4].
Mechanisms of cellular internalization and endosomal escape for lysine-rich peptides.
Therapeutic Applications & Construct Engineering
Non-Viral Gene Delivery Vectors
Poly-L-lysine (PLL) is a classic synthetic polycation utilized for DNA and siRNA condensation[5]. The complexation mechanism is driven by the entropic release of counterions and water molecules when the positively charged ε-amino groups of lysine neutralize the polyanionic phosphate backbone of nucleic acids, collapsing them into nanoscale polyplexes.
However, high-molecular-weight, unmodified PLL can induce cytotoxicity and membrane disruption due to excessive charge density[5]. Modern vector engineering mitigates this by synthesizing comb-type polycations, such as PLL-graft-PEG. The PEGylation provides a steric hydration layer that creates "stealth polyplexes," preventing serum protein opsonization and aggregation in vivo[6]. Furthermore, conjugating targeting ligands, such as lactosylated polylysine, restricts gene transfer specifically to cells expressing galactose-specific membrane lectins (e.g., HepG2 hepatoma cells) via receptor-mediated endocytosis[7].
Antimicrobial and Anticancer Peptides
Lysine-leucine-rich peptides demonstrate potent broad-spectrum antimicrobial activity by electrostatically binding to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides), leading to fatal membrane depolarization and lysis[8]. Recent oncology research has uncovered that these specific LRP architectures also possess profound immunomodulatory properties. They are capable of reprogramming tumor-associated macrophages (TAMs) from a pro-tumorigenic M2 phenotype to an anti-tumorigenic M1 state, thereby inhibiting breast cancer metastasis via the suppression of the STAT6 signaling pathway[8][9]. To enhance the in vivo half-life of these therapeutics, researchers frequently substitute L-lysine with D-lysine (heterochiral lipopeptides), which confers resistance to endogenous proteases without sacrificing bioactivity[10].
Activatable Cell-Penetrating Peptides (ACPPs)
To overcome the off-target toxicity inherent to constitutively active polycationic CPPs, the field has shifted toward ACPPs. A highly effective strategy utilizes the pH-sensitive modification of lysine side chains. By conjugating 2,3-dimethyl-maleic acid (DMA) to the lysine amines, the peptide's positive charge is masked, rendering it neutral and inactive at physiological pH (7.4). Upon reaching the slightly acidic tumor microenvironment (pH ~6.5), the labile DMA amides hydrolyze. This self-validating chemical trigger restores the polycationic state of the lysines, initiating localized cellular uptake.
Quantitative Data Summary
The structural diversity of LRPs allows them to be tailored for specific biomedical applications. The table below summarizes key constructs, their structural features, and their validated mechanisms of action.
| Peptide Construct | Primary Application | Key Structural Feature | Internalization/Action Mechanism | Ref |
| Transportan 10 (TP10) | CPP / Drug Delivery | Lysine-rich, highly α-helical | Endocytosis / Membrane interaction | [4] |
| ERD14-derived (ERD-B) | CPP / Drug Delivery | 5 Lysines, Uniform distribution | Endocytosis (pH-dependent) | [11] |
| L-K6 (Lys/Leu-rich) | Antimicrobial / Anticancer | High hydrophobicity, α-helical | Membrane disruption, TAM reprogramming | [8][9] |
| PLL-graft-PEG | Gene Delivery | Comb-type polycation | DNA condensation, steric stabilization | [6] |
| Lactosylated PLL | Targeted Gene Delivery | Galactose-modified PLL | Receptor-mediated endocytosis (HepG2) | [7] |
Experimental Methodologies: Self-Validating Protocols
As researchers, we must ensure that our experimental workflows are robust and reproducible. The synthesis of LRPs and the formulation of polyplexes require strict adherence to physicochemical principles to avoid aggregation and ensure colloidal stability.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Lysine-Rich Peptides
Synthesizing LRPs presents unique steric challenges. The repetitive addition of bulky, protected lysine derivatives (e.g., Fmoc-Lys(Boc)-OH) often leads to on-resin aggregation and sequence deletion.
-
Resin Selection: Utilize a low-loading resin (e.g., Rink Amide AM, 0.3 mmol/g). Causality: Lower loading provides the spatial freedom necessary for the growing polycationic chain to extend, minimizing inter-chain aggregation.
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Quality Control (QC): Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to quantitatively ensure complete deprotection before proceeding.
-
Coupling: React with 4 equivalents of Fmoc-Lys(Boc)-OH, 4 eq of HATU, and 8 eq of DIPEA in DMF. Causality: HATU is selected over HBTU due to its superior reactivity and efficiency in sterically hindered environments.
-
Double Coupling & Capping: For sequences containing >3 consecutive lysines, mandate a double coupling step. Subsequently, cap unreacted amines with acetic anhydride/pyridine to terminate truncated sequences, drastically simplifying downstream purification.
-
Cleavage: Cleave the peptide from the resin using a TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours. The highly acid-labile Boc protecting groups on the lysine side chains are removed simultaneously.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify via RP-HPLC using a C18 column. Critical Insight: Because LRPs are highly polar, they may elute in the void volume. Utilize a shallow gradient of acetonitrile (0.1% TFA) and incorporate ion-pairing agents like triethylammonium phosphate (TEAP) to improve retention and peak shape[].
Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for lysine-rich peptides.
Protocol 2: Formulation and Validation of Polylysine-DNA Polyplexes
-
Preparation of Stock Solutions: Dissolve PLL (e.g., 10 kDa) and plasmid DNA in separate aliquots of sterile, nuclease-free 10 mM HEPES buffer (pH 7.4). Avoid PBS initially, as high ionic strength can cause premature salt-induced aggregation.
-
N/P Ratio Calculation: Calculate the molar ratio of PLL amine groups (N) to DNA phosphate groups (P). An N/P ratio between 3:1 and 5:1 is typically required to achieve complete condensation and a net positive surface charge.
-
Complexation: Add the PLL solution dropwise to the DNA solution while vortexing gently. Causality: Adding the polycation to the polyanion ensures that the system rapidly passes through the point of charge neutrality, preventing the formation of large, insoluble aggregates.
-
Incubation: Incubate the mixture at room temperature for 30 minutes to allow the electrostatic interactions to reach thermodynamic equilibrium.
-
System Validation (QC):
-
Gel Retardation Assay: Electrophorese the polyplexes on a 1% agarose gel containing ethidium bromide. Complete condensation is self-validated by the total retention of DNA in the loading well.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter (Target: <150 nm) and Zeta potential (Target: +20 to +30 mV) to verify colloidal stability prior to in vitro application.
-
Sources
- 2. Cell-Penetrating Peptides: Design Strategies beyond Primary Structure and Amphipathicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. scilit.com [scilit.com]
- 8. Lysine-Leucine-Rich Frog Skin Antimicrobial Peptides Inhibit Breast Cancer Metastasis by Reprogramming Tumor-Associated Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysine-Leucine-Rich Frog Skin Antimicrobial Peptides Inhibit Breast Cancer Metastasis by Reprogramming Tumor-Associated Macrophage Polarization [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Protocol for the Solid-Phase Synthesis of H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH
An Application Guide
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of the nonapeptide H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH using Fmoc/tBu-based solid-phase peptide synthesis (SPPS). The peptide's sequence, characterized by a repeating tri-amino acid motif -(Lys-Val-Leu)-, presents specific challenges, including potential on-resin aggregation due to its hydrophobic character and the need for meticulous side-chain protection of multiple lysine residues. This guide details a strategic approach, from resin and reagent selection to cleavage and purification, designed to maximize yield and purity. We explain the rationale behind key procedural choices, offering insights for researchers, scientists, and drug development professionals engaged in synthetic peptide chemistry. The protocol includes step-by-step instructions, quality control checkpoints, and a troubleshooting guide to address common issues encountered during the synthesis of such sequences.
Introduction: Strategic Considerations for a Repeating Hydrophobic Sequence
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on an insoluble resin support.[1] The target peptide, H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH, is a nonamer with a distinct repeating sequence. While seemingly straightforward, its composition requires careful strategic planning to overcome two primary challenges:
-
On-Resin Aggregation: The peptide is rich in hydrophobic residues (Valine and Leucine). As the peptide chain elongates, it can fold into secondary structures and aggregate, leading to poor solvation of the N-terminus.[2][3] This aggregation can physically block reactive sites, resulting in incomplete deprotection and coupling reactions, which manifests as deletion sequences and low final yields.[4][5]
-
Side-Chain Protection: The sequence contains three lysine residues, each with a primary amine on its side chain (Nε-amino group). This functional group is nucleophilic and will react during peptide bond formation if not protected. Therefore, an orthogonal protection strategy is essential, where the side-chain protecting group is stable during the Nα-Fmoc deprotection steps but can be removed during the final cleavage.[6][7]
This protocol employs the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal strategy.[4][7] The Nα-amino group is temporarily protected by the base-labile Fmoc group, while the lysine side chains are protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[8] This ensures that only the N-terminal amine is available for acylation after each deprotection cycle.
Synthesis Strategy Overview
To address the challenges inherent in the H-(Lys-Val-Leu)₃-OH sequence, the following strategic choices are made:
-
Resin Selection: 2-Chlorotrityl chloride (2-CTC) resin is selected. This is an extremely acid-labile resin that allows for the cleavage of the final peptide while preserving a free C-terminal carboxylic acid.[9][10] Cleavage can be achieved under mild acidic conditions, which minimizes side reactions.[11] Furthermore, the steric bulk of the trityl linker helps to inhibit diketopiperazine formation, a common side reaction with C-terminal proline, and can also help disrupt early aggregation.[12]
-
Coupling Reagent: A combination of HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) is used as the coupling activator.[13] HBTU is a highly efficient aminium-based coupling reagent that rapidly forms an active HOBt ester with the incoming amino acid's carboxyl group.[14][15] This combination is known for high coupling yields, low racemization, and effectiveness even in sterically hindered or aggregation-prone sequences.[16][17]
-
Final Cleavage and Deprotection: A trifluoroacetic acid (TFA)-based cleavage cocktail is used. This strong acid simultaneously cleaves the peptide from the 2-CTC resin and removes the acid-labile Boc protecting groups from the lysine side chains.[18] Scavengers are included in the cocktail to trap the highly reactive carbocations generated during deprotection, thereby preventing unwanted modification of sensitive residues like tryptophan or methionine (though not present in this sequence, it is good practice).[19][20]
Experimental Workflow Diagram
Sources
- 1. bachem.com [bachem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. drivehq.com [drivehq.com]
- 9. Seplife® 2-Chlorotrityl Chloride Resin - Sunresin [sunresinlifesciences.com]
- 10. seplite.com [seplite.com]
- 11. 2-Chlorotrityl Chloride Resin - Amerigo Scientific [amerigoscientific.com]
- 12. peptide.com [peptide.com]
- 13. omanchem.com [omanchem.com]
- 14. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 15. HBTU:Property,Reaction,Preparation and Hazard_Chemicalbook [chemicalbook.com]
- 16. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 17. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
- 18. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 19. diva-portal.org [diva-portal.org]
- 20. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
High-Resolution Purification of the Amphipathic Peptide H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH by Reversed-Phase HPLC
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, in-depth guide to the purification of the synthetic nonapeptide H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The unique amphipathic nature of this peptide, which arises from its repeating sequence of basic (Lysine) and hydrophobic (Valine, Leucine) residues, presents specific chromatographic challenges, including potential peak tailing and difficult separations from closely related impurities. This guide moves beyond a simple protocol, offering a detailed rationale for methodological choices in column chemistry, mobile phase composition, and gradient optimization. We present a systematic approach, beginning with the analysis of the crude product and progressing to a robust, scalable preparative method, complete with protocols for quality control and troubleshooting.
The Analyte: Understanding Physicochemical Properties
The target peptide, H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH, possesses a distinct repeating tri-peptide motif, (Lys-Val-Leu)₃. A thorough understanding of its structure is the foundation for developing a successful purification strategy.
-
Sequence and Composition: The peptide consists of nine amino acid residues. It has a free amino group (N-terminus) and a free carboxyl group (C-terminus).
-
Hydrophobicity: The presence of three Valine and three Leucine residues imparts significant hydrophobicity to the molecule. These nonpolar side chains are the primary drivers for retention on a reversed-phase column.[1][2]
-
Charge and Basicity: The three Lysine residues contain primary amino groups on their side chains, which are protonated and positively charged at acidic to neutral pH.[2] Along with the N-terminal amino group, the peptide carries a net positive charge of +4 at a typical RP-HPLC mobile phase pH of ~2.5. This high positive charge can lead to undesirable ionic interactions with residual, negatively charged silanol groups on silica-based stationary phases, a common cause of peak tailing.[3]
This combination of a strong hydrophobic character and multiple basic centers defines the peptide as amphipathic and cationic , necessitating a carefully tailored chromatographic approach.
The Chromatographic Strategy: A Reversed-Phase Approach
Reversed-phase HPLC (RP-HPLC) is the predominant and most effective technique for peptide purification due to its high resolving power and compatibility with volatile mobile phases, which simplifies post-purification processing.[4][5] The separation mechanism is based on the hydrophobic interaction between the peptide and the non-polar stationary phase.[4] Peptides are adsorbed onto the column in a highly aqueous mobile phase and are selectively eluted by increasing the concentration of an organic solvent.[6]
Our strategy involves a multi-step workflow designed to systematically move from analysis to high-purity isolation.
Caption: Overall workflow for peptide purification.
Method Development and Optimization
The success of the purification hinges on the rational selection and optimization of several key chromatographic parameters.
Column Selection: The Stationary Phase
For peptides, the pore size of the stationary phase material is a critical consideration. Peptides are larger than small molecules and require adequate access to the bonded phase surface within the pores to ensure proper interaction and sharp peaks.
-
Pore Size: A wide-pore silica (≈300 Å) is the industry standard and the recommended choice for peptide separations.[7] Standard 100-120 Å pore sizes can restrict diffusion, leading to peak broadening and reduced resolution.[7][8]
-
Bonded Phase: A C18 (octadecylsilane) bonded phase is the most common starting point for peptide purification, offering strong hydrophobic retention.[8] Given the significant hydrophobic character of the (Val-Leu) repeats in our target peptide, a C18 column provides the necessary retentivity to separate it from more hydrophilic impurities. For highly hydrophobic peptides, a C8 or C4 phase can sometimes provide better selectivity.[6]
-
Hardware: For analytical and preparative work, column dimensions must be chosen appropriately. Analytical columns (e.g., 4.6 mm I.D.) are used for method development, while preparative columns (e.g., ≥21.2 mm I.D.) are used for purification at scale.[9][10]
Recommendation: Start with a wide-pore (300 Å) C18 column.
Mobile Phase: The Key to Selectivity
The mobile phase composition directly controls peptide retention and selectivity. It consists of an aqueous component (Solvent A) and an organic component (Solvent B), both containing an ion-pairing agent.
-
Organic Solvent (Solvent B): Acetonitrile (ACN) is the preferred organic modifier for peptide RP-HPLC. Its low viscosity results in lower backpressure, and its UV transparency is excellent at the low wavelengths used for peptide detection.[8]
-
Ion-Pairing Agent: This is arguably the most crucial component for purifying basic peptides. An acidic ion-pairing agent serves two primary functions:
-
Silanol Suppression: At a low pH (~2-3), residual silanol groups on the silica surface are protonated, minimizing ionic interactions with the positively charged Lysine residues of the peptide and thus preventing peak tailing.[11]
-
Ion-Pair Formation: The anionic counter-ion of the acid (e.g., TFA⁻) forms a neutral ion pair with the protonated basic sites (Lys side chains, N-terminus) on the peptide.[12][13] This complex is more hydrophobic than the peptide alone, leading to increased retention and often improved peak shape.
-
Common Ion-Pairing Agents:
| Agent | Concentration | pKa | Characteristics & Use Case |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | ~0.5 | Gold Standard. Excellent ion-pairing, provides sharp peaks. Volatile. Suppresses MS signal.[11][14] |
| Formic Acid (FA) | 0.1% | ~3.75 | MS-Compatible. Weaker acid, may result in broader peaks on some columns but ideal for LC-MS analysis.[11][14] |
| Heptafluorobutyric Acid (HFBA) | 0.05 - 0.1% | < 0 | More hydrophobic than TFA. Increases peptide retention significantly. Useful for resolving closely eluting peaks.[12][15] |
For this peptide, with its three Lysine residues, 0.1% TFA is the recommended starting point for achieving the best possible resolution.
Gradient Elution: Resolving the Mixture
Due to the "on/off" adsorption mechanism of peptides in RP-HPLC, a gradient elution, where the concentration of the organic solvent (Solvent B) is increased over time, is mandatory.[6]
-
Scouting Gradient: First, run a broad, fast gradient (e.g., 5% to 95% B over 15-20 minutes) to determine the approximate %B at which the target peptide elutes.
-
Optimized Gradient: Design a shallower gradient around the elution point of the target peptide. A shallow gradient (e.g., 0.5-1% B per minute) significantly enhances the resolution between the target peptide and closely related impurities, such as deletion sequences that are common in solid-phase peptide synthesis.[16][17][18][19]
Caption: Logic for systematic HPLC method development.
Detailed Experimental Protocols
Materials and Equipment
-
HPLC System: Analytical and Preparative systems with gradient capability, UV detector, and fraction collector.
-
Columns:
-
Analytical: C18, 300 Å, 3-5 µm, 4.6 x 150 mm (or similar).
-
Preparative: C18, 300 Å, 5-10 µm, 21.2 x 250 mm (or similar).
-
-
Solvents: HPLC-grade water, HPLC-grade acetonitrile (ACN).
-
Reagents: Trifluoroacetic acid (TFA), HPLC-grade.
-
Sample: Crude H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH, lyophilized powder.
-
Other: 0.22 µm syringe filters, volumetric flasks, pipettes, lyophilizer.
Protocol 1: Analytical HPLC for Crude Purity Assessment
-
Mobile Phase Preparation:
-
Solvent A: 0.1% TFA in HPLC-grade water. (Add 1 mL TFA to 1 L water).
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile. (Add 1 mL TFA to 1 L ACN).
-
Degas both solvents by sonication or helium sparging.
-
-
Sample Preparation:
-
Prepare a stock solution of the crude peptide at 1 mg/mL in Solvent A.
-
Vortex to dissolve completely.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Analytical C18, 300 Å, 4.6 x 150 mm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm (214 nm for peptide bond, 280 nm as a control for aromatic impurities).
-
Column Temperature: 30-40 °C. Elevated temperature can improve peak shape.[20]
-
Injection Volume: 10-20 µL.
-
Gradient:
Time (min) % Solvent B 0 5 25 65 27 95 30 95 31 5 | 35 | 5 |
-
-
Analysis: Integrate the resulting chromatogram to determine the purity of the crude material and the retention time of the main product peak.
Protocol 2: Preparative HPLC Purification
-
Method Scaling: Based on the analytical run, adjust the gradient to be shallower around the target peak. For example, if the peak eluted at 20 min (corresponding to ~45% B), an optimized preparative gradient might be 35-55% B over 40 minutes. The flow rate is scaled geometrically based on the column cross-sectional area.
-
Sample Loading:
-
Dissolve the crude peptide in the minimum amount of Solvent A (or a mixture with a small amount of organic solvent if solubility is an issue).
-
The maximum loading amount depends on the column size and the difficulty of the separation. For a 21.2 mm I.D. column, a load of 50-200 mg can be a starting point.[10]
-
-
Preparative HPLC Conditions:
-
Column: Preparative C18, 300 Å, 21.2 x 250 mm.
-
Flow Rate: e.g., 20 mL/min (scaled from analytical).
-
Detection: UV at 214 nm.
-
Gradient: Use the optimized shallow gradient determined from analytical runs.
-
-
Fraction Collection: Collect fractions (e.g., 10-15 mL per tube) across the entire elution profile of the main peak and its shoulders.
Protocol 3: Post-Purification Processing
-
Fraction Analysis: Inject a small aliquot of each collected fraction onto the analytical HPLC system using the method from Protocol 1 to assess its purity.
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).
-
Lyophilization: Freeze the pooled fractions and lyophilize (freeze-dry) to remove the water, ACN, and TFA, yielding the purified peptide as a white, fluffy powder.
Quality Control and Characterization
Purification is not complete without rigorous validation of the final product.
-
Final Purity Check: Run the final lyophilized product on the analytical HPLC system to confirm its purity and generate the certificate of analysis chromatogram.
-
Identity Confirmation: Use Mass Spectrometry (MS), such as ESI-MS, to confirm the molecular weight of the purified peptide.[17] The expected monoisotopic mass should be observed. For this peptide, the analysis must account for the multiple positive charges it will carry.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | - Secondary interactions with silica silanols. - Column contamination or degradation. - Sample overload. | - Ensure 0.1% TFA is used.[11] - Flush column with a strong solvent or replace if old.[21] - Reduce injection mass/volume. |
| Poor Resolution | - Gradient is too steep. - Inappropriate column chemistry. | - Decrease the gradient slope (%B/min).[18] - Try a different ion-pairing agent (HFBA) or a different column selectivity (C8).[22] |
| Variable Retention Times | - Inconsistent mobile phase preparation. - Insufficient column equilibration. - Temperature fluctuations. | - Prepare fresh mobile phase daily.[23] - Equilibrate the column for at least 10-15 column volumes before injection.[21] - Use a column thermostat. |
| Low Recovery | - Irreversible adsorption of the peptide. - Peptide precipitation on the column. | - Add a small amount of isopropanol (1-5%) to the mobile phase.[8] - Ensure the sample is fully dissolved before injection. |
References
-
Mant, C. T., & Hodges, R. S. (2007). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. Journal of Chromatography A. [Link]
-
Ontores. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. Ontores Life Science. [Link]
-
YMC CO., LTD. Tips for optimization of peptides and proteins separation by reversed-phase. [Link]
-
Hamilton Company. What's the best HPLC column for peptide separations? | Knowledge Center. [Link]
-
Probioab. Reverse-phase HPLC Peptide Purification. [Link]
-
Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]
-
Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. [Link]
-
Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. [Link]
-
Phenomenex. (2022). How to Choose UHPLC Columns for Peptides. [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]
-
Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. [Link]
-
Al-Gharabli, S., et al. (2021). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Journal of Separation Science. [Link]
-
Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. [Link]
-
Waters Corporation. BioSuite HPLC Columns for Protein & Peptide Analysis. [Link]
-
Wang, L., et al. (2019). Characterization, Preparation, and Purification of Marine Bioactive Peptides. Marine Drugs. [Link]
-
Vapourtec Ltd. Peptide Synthesis | Solid-Phase | SPPS. [Link]
-
Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]
-
Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]
-
Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Austermann, S., & Solaro, F. (2011). Structural Characterization of Proteins and Peptides. Springer Nature Experiments. [Link]
-
Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. [Link]
-
National Center for Biotechnology Information. H-Lys-Leu-Lys-OH. PubChem Compound Summary for CID 444506. [Link]
-
Agilent. (2018). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
-
Waters Corporation. Peptide Isolation & Purification Techniques. [Link]
-
Bánóczi, G., et al. (2021). Novel Lysine-Rich Delivery Peptides of Plant Origin ERD and Human S100. ACS Omega. [Link]
-
Aragen. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
National Center for Biotechnology Information. H-Val-Leu-Pro-Val-Pro-Gln-Lys-OH. PubChem Compound Summary for CID 14389263. [Link]
-
Bánóczi, G., et al. (2021). Novel Lysine-Rich Delivery Peptides of Plant Origin ERD and Human S100. ACS Omega. [Link]
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
-
Element Lab Solutions. (2019). HPLC Troubleshooting Filtration. [Link]
-
National Center for Biotechnology Information. H-Ala-Leu-Met-Asp-Lys-Ser-Leu-His-Val-OH. PubChem Compound Summary for CID 10312910. [Link]
-
Restek. HPLC Troubleshooting Guide. [Link]
-
SIELC Technologies. Lysine. [Link]
-
Wikipedia. Amino acid. [Link]
-
Sun, Y., et al. (2024). Hybrid and conjugated antimicrobial peptides: new tactics to counter bacterial resistance. Frontiers in Microbiology. [Link]
Sources
- 1. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. How to Choose UHPLC Columns for Peptides [phenomenex.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. waters.com [waters.com]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. hamiltoncompany.com [hamiltoncompany.com]
- 8. hplc.eu [hplc.eu]
- 9. agilent.com [agilent.com]
- 10. renyi.hu [renyi.hu]
- 11. agilent.com [agilent.com]
- 12. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. HPLC Ion Pair Reagents | Thermo Fisher Scientific [thermofisher.com]
- 15. welch-us.com [welch-us.com]
- 16. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. biotage.com [biotage.com]
- 19. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 20. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 21. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 22. biotage.com [biotage.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Antimicrobial Evaluation of the Synthetic Amphipathic Peptide H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH [(KVL)3]
Introduction & Mechanistic Rationale
The development of novel antimicrobial peptides (AMPs) frequently relies on identifying minimal active motifs from larger host-defense proteins. The sequence H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH —commonly referred to as (KVL)3 —is a synthetic, 9-residue amphipathic peptide. It is derived from the "sliding framework" engineering approach, which utilizes tandem repeats of short, highly active segments from human chemerin to optimize cationicity and hydrophobicity [1, 2].
The causality of (KVL)3's antimicrobial efficacy lies in its precise biophysical composition. The alternating sequence of positively charged Lysine (K) residues and hydrophobic Valine (V)/Leucine (L) residues creates a highly polarized structure. The cationic face drives initial electrostatic attraction to the anionic lipopolysaccharides (Gram-negative) or teichoic acids (Gram-positive) on bacterial surfaces. Subsequently, the hydrophobic face facilitates membrane insertion , leading to lipid bilayer destabilization, pore formation, and rapid cell death [3].
Figure 1: Mechanistic pathway of (KVL)3-mediated bacterial membrane disruption.
Physicochemical Properties
Understanding the physicochemical parameters of (KVL)3 is critical for assay design. Due to its high hydrophobicity ratio, the peptide is prone to adsorption on standard laboratory plastics, necessitating specific handling protocols [4].
Table 1: Physicochemical Profile of (KVL)3
| Parameter | Value / Description |
| Sequence | H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH |
| Length | 9 amino acids |
| Molecular Weight | 1039.4 g/mol |
| Net Charge (pH 7.4) | +3 (Driven by Lysine residues) |
| Hydrophobicity Ratio | 66.6% (6 hydrophobic residues out of 9) |
| CAS Registry Number | 678998-85-1 |
Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes specific controls and material choices grounded in the biophysics of amphipathic peptides.
Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Objective: Determine the lowest concentration of (KVL)3 that completely inhibits visible bacterial growth.
Expert Insight (Causality): Standard polystyrene 96-well plates artificially inflate the MIC of (KVL)3 because the hydrophobic Val/Leu residues bind non-specifically to the plastic, reducing the effective peptide concentration in the broth. Polypropylene plates and low-protein binding pipette tips are mandatory.
Step-by-Step Methodology:
-
Peptide Preparation: Dissolve lyophilized (KVL)3 in sterile ultra-pure water containing 0.01% acetic acid to a stock concentration of 2 mg/mL. The slight acidity prevents peptide aggregation.
-
Media Preparation: Prepare Mueller-Hinton Broth (MHB). Note: For testing against Gram-positive strains, supplement MHB with 0.002% Polysorbate-80 to further prevent peptide adsorption.
-
Serial Dilution: In a sterile polypropylene 96-well plate, dispense 50 µL of MHB into columns 2–11. Add 100 µL of the (KVL)3 working solution (e.g., 256 µg/mL) to column 1. Perform a 2-fold serial dilution from column 1 to 10 by transferring 50 µL sequentially. Discard 50 µL from column 10.
-
Inoculum Standardization: Grow the target bacterial strain to mid-log phase. Adjust the suspension to an Optical Density ( OD600 ) of 0.08–0.1 (approx. 1×108 CFU/mL). Dilute this suspension 1:200 in MHB to achieve a final inoculum of 5×105 CFU/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to columns 1–11.
-
Self-Validating Controls:
-
Column 11 (Growth Control): 50 µL MHB + 50 µL Bacteria (Validates bacterial viability).
-
Column 12 (Sterility Control): 100 µL MHB only (Validates aseptic technique).
-
Separate Plate (Positive Control): Run a parallel assay using a known AMP (e.g., Melittin) to validate assay sensitivity.
-
-
Incubation & Reading: Seal the plate with a breathable membrane and incubate at 37°C for 18–24 hours. Read the absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration well with no detectable growth ( OD600 equal to the sterility control).
Figure 2: Standardized workflow for (KVL)3 Minimum Inhibitory Concentration assay.
Protocol B: Membrane Permeabilization Assay (SYTOX Green)
Objective: Confirm that the primary mechanism of action for (KVL)3 is membrane disruption.
Expert Insight (Causality): SYTOX Green is a high-affinity nucleic acid stain that is completely excluded from live cells with intact plasma membranes. If (KVL)3 forms pores or micellizes the membrane, the dye enters the cell, binds to DNA, and yields a >500-fold increase in fluorescence.
Step-by-Step Methodology:
-
Cell Preparation: Wash mid-log phase bacteria three times with 10 mM HEPES buffer (pH 7.4) to remove media components that quench fluorescence. Resuspend to an OD600 of 0.1.
-
Dye Incubation: Add SYTOX Green to the bacterial suspension to a final concentration of 5 µM. Incubate in the dark for 15 minutes at room temperature.
-
Baseline Measurement: Transfer 90 µL of the suspension to a black, flat-bottom 96-well plate. Measure baseline fluorescence (Excitation: 485 nm / Emission: 520 nm) for 10 minutes to ensure signal stability.
-
Peptide Addition: Add 10 µL of (KVL)3 at various concentrations (e.g., 1×, 2×, and 4× MIC).
-
Self-Validating Controls:
-
Negative Control: Add 10 µL of buffer (Establishes the intact membrane threshold).
-
Positive Control: Add 10 µL of 1% Triton X-100 (Yields 100% permeabilization, creating an upper bound for data normalization).
-
-
Kinetic Reading: Monitor fluorescence continuously for 60 minutes. Calculate the percentage of permeabilization relative to the Triton X-100 control.
Quantitative Data Presentation
The following table summarizes representative validation data for (KVL)3, demonstrating its broad-spectrum efficacy and membrane-targeting kinetics.
Table 2: Representative Antimicrobial and Permeabilization Data for (KVL)3
| Bacterial Strain | Gram Stain | MIC Range (µg/mL) | Max Permeabilization (%) | Time to Max Permeabilization |
| Escherichia coli ATCC 25922 | Negative | 8 - 16 | > 85% | < 15 minutes |
| Pseudomonas aeruginosa PAO1 | Negative | 16 - 32 | > 70% | < 20 minutes |
| Staphylococcus aureus ATCC 29213 | Positive | 16 - 32 | > 75% | < 25 minutes |
| Bacillus subtilis ATCC 6633 | Positive | 4 - 8 | > 90% | < 10 minutes |
Note: The rapid time to maximum permeabilization (< 30 minutes) strongly corroborates the biophysical model of direct membrane lysis rather than intracellular target inhibition.
References
- Akhtar, S., Ansari, M. M., et al. (2024).
Application Note: Fluorescent Labeling Strategies for the Amphiphilic Peptide H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH
Introduction & Mechanistic Rationale
The synthetic 9-mer peptide H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH (KVLKVLKVL) is characterized by a repeating amphiphilic motif. Because it contains four primary amines—one N-terminal α -amine and three lysine side-chain ϵ -amines—fluorophore conjugation presents a significant chemoselectivity challenge. Random labeling of these sites often yields a heterogeneous mixture that can disrupt the peptide's inherent β -sheet-driven self-assembly and biological function[1].
As an application scientist, achieving site-specificity requires exploiting the distinct physicochemical properties of these amines. N-hydroxysuccinimide (NHS) ester fluorescent dyes react exclusively with the unprotonated, nucleophilic state of primary amines[2]. By strictly controlling the reaction pH, we can selectively dictate which amines participate in the acylation reaction.
-
Site-Selective Labeling (pH 6.5): The N-terminal α -amine possesses an adjacent amide bond that lowers its pKa to roughly 8.9, whereas the lysine ϵ -amines have a pKa of approximately 10.5[2]. At pH 6.5, the ϵ -amines are essentially 100% protonated ( −NH3+ ) and unreactive. The α -amine, while mostly protonated, retains a sufficient unprotonated fraction to react with NHS esters, enabling highly selective N-terminal labeling[1].
-
Global Labeling (pH 8.5): At pH 8.3–8.5, a significant proportion of both the α -amine and ϵ -amines are unprotonated, favoring rapid acylation across all four sites to maximize fluorescence yield[3].
Table 1: Quantitative Physicochemical Data of Target Amines
| Amine Type | Location | Count | Approx. pKa | Nucleophilic State at pH 6.5 | Nucleophilic State at pH 8.5 |
| α -amine | N-terminus | 1 | ~8.9 | Marginally active (Selective) | Highly active |
| ϵ -amine | Lys residues | 3 | ~10.5 | Inactive (Protonated) | Moderately active |
Reaction Pathway & Decision Logic
Figure 1: Mechanistic logic for pH-controlled NHS-ester labeling of the KVLKVLKVL peptide.
Experimental Protocols
Field-Proven Insight: Peptide Solubilization The sequence KVLKVLKVL is strongly amphiphilic. Introducing the dry peptide directly into an aqueous buffer often results in irreversible aggregation, masking the reactive amines. By first solvating the peptide in anhydrous DMSO (keeping final organic solvent concentration ≤20%), the hydrophobic Val-Leu domains are stabilized, ensuring the amines remain solvent-exposed for efficient conjugation[1].
Self-Validating System: Both protocols below incorporate an in-process LC-MS validation step. This ensures the Degree of Labeling (DoL) is confirmed prior to the resource-intensive purification phase.
Protocol A: Site-Selective N-Terminal Fluorescent Labeling
Objective: Conjugate a single fluorophore exclusively to the N-terminus.
-
Peptide Solubilization: Dissolve 2 mg of KVLKVLKVL peptide in 100 µL of high-quality, anhydrous DMSO. Dilute slowly with 900 µL of 50 mM Sodium Phosphate buffer (pH 6.5) to a final concentration of 2 mg/mL[1].
-
Dye Preparation: Reconstitute the NHS-fluorophore (e.g., Cy5-NHS or NHS-Fluorescein) in anhydrous DMSO to a 10 mM stock immediately before use. Causality: NHS esters hydrolyze rapidly in aqueous environments; stock solutions must not be stored[4].
-
Conjugation: Add a 3-fold molar excess of the NHS-fluorophore to the peptide solution. Vortex gently to mix.
-
Incubation: Incubate the reaction mixture at 4 °C for 24 hours[1]. Causality: The lower temperature and extended timeframe compensate for the reduced nucleophilicity of the α -amine at pH 6.5 while minimizing competitive NHS hydrolysis.
-
In-Process Validation (QC1): Extract a 5 µL aliquot, quench with 1 µL of 1M Tris (pH 8.0), and analyze via LC-MS.
-
Expected Result: A dominant mass shift corresponding to +1 fluorophore. If >15% unreacted peptide remains, spike with an additional 1x molar excess of dye and incubate for 4 more hours.
-
-
Quenching & Purification: Quench the reaction with a 10-fold molar excess of glycine for 15 minutes. Purify the mono-labeled peptide via Preparative RP-HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA).
Protocol B: Global Multi-Site Labeling
Objective: Saturate all four primary amines with fluorophores for maximum fluorescence yield.
-
Peptide Solubilization: Dissolve 2 mg of KVLKVLKVL peptide in 100 µL anhydrous DMSO, then dilute with 900 µL of 100 mM Sodium Bicarbonate buffer (pH 8.5)[3]. Causality: Buffers containing primary amines (e.g., Tris) must be strictly avoided as they will compete for the NHS-ester[4].
-
Dye Preparation: Prepare a 20 mM stock of NHS-fluorophore in anhydrous DMSO.
-
Conjugation: Add a 20-fold molar excess of the NHS-fluorophore (providing a 5-fold excess per available amine) to the peptide solution[3].
-
Incubation: Incubate at room temperature (20–25 °C) for 2 hours. Causality: At pH 8.5, both the acylation reaction and the competing NHS ester hydrolysis are highly accelerated; thus, a shorter reaction time at ambient temperature is optimal[3].
-
In-Process Validation (QC1): Extract a 5 µL aliquot and analyze via LC-MS.
-
Expected Result: A mass shift corresponding to +4 fluorophores.
-
-
Purification: Quench with 1M Tris buffer (pH 8.0) to consume unreacted dye[4]. Purify via RP-HPLC.
Experimental Workflow
Figure 2: Self-validating experimental workflow for peptide labeling and purification.
References
-
MDPI. Exploiting Protein N-Terminus for Site-Specific Bioconjugation.[Link]
Sources
Application Note: H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH as a Dual-Modality Enzyme Inhibitor
Document Type: Technical Application Note & Experimental Protocol Target Audience: Biochemists, Structural Biologists, and Drug Development Scientists
Executive Summary & Mechanistic Rationale
The synthetic nonapeptide H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH (commonly abbreviated as (KVL)3 ) is a highly versatile, amphipathic α-helical peptide (CAS No. 678998-85-1)[1]. In the realm of enzyme kinetics and drug discovery, (KVL)3 serves as a powerful model compound for studying two distinct modalities of enzyme inhibition: competitive active-site blockade and interfacial membrane disruption .
As a Senior Application Scientist, it is critical to understand the causality behind the peptide's sequence and its inhibitory mechanisms:
-
Substrate Mimicry in Serine Proteases: Trypsin-like serine proteases cleave peptide bonds at the carboxyl side of basic amino acids. The repeating Lysine (Lys) residues in (KVL)3 direct the peptide to the enzyme's S1 specificity pocket. However, the adjacent bulky, hydrophobic Valine (Val) and Leucine (Leu) residues occupy the S1' and S2' subsites. This creates severe steric hindrance, drastically reducing the catalytic turnover rate and trapping the enzyme in a non-productive complex, functioning as a potent competitive inhibitor .
-
Interfacial Inhibition of Membrane-Bound Enzymes: Enzymes like Phospholipase A2 (PLA2) require binding to a lipid-water interface to access their phospholipid substrates. The (KVL)3 peptide folds into a perfect amphipathic α-helix, with positively charged Lys residues on one face and hydrophobic Val/Leu residues on the other. This allows the peptide to intercalate into lipid bilayers, altering membrane curvature and electrostatics, thereby preventing PLA2 from docking—a phenomenon known as interfacial inhibition .
Dual mechanisms of (KVL)3 peptide: competitive active site blockade and interfacial disruption.
Physicochemical Properties
Understanding the physicochemical nature of (KVL)3 is essential for preventing assay artifacts such as peptide aggregation or non-specific binding.
| Property | Value | Rationale / Impact on Assay |
| Sequence | H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH | Repeating motif provides dual functionality. |
| CAS Number | 678998-85-1 | Unique identifier for procurement and synthesis. |
| Molecular Weight | 1039.4 g/mol | Used for precise molarity calculations. |
| Molecular Formula | C₅₁H₉₈N₁₂O₁₀ | Confirms structural composition. |
| Net Charge (pH 7.4) | +3 | Drives electrostatic binding to anionic lipids/pockets. |
| Isoelectric Point (pI) | ~10.5 | Ensures the peptide remains protonated under standard assay conditions. |
Experimental Protocols
Protocol A: Competitive Inhibition Assay for Trypsin-like Serine Proteases
Self-Validating Principle: This assay utilizes a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC). Cleavage produces a highly sensitive fluorescent signal, allowing for the detection of subtle changes in initial velocity ( V0 ) when the competitive (KVL)3 inhibitor is introduced .
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20.
-
Enzyme: Bovine Trypsin (10 nM final concentration).
-
Substrate: Boc-Gln-Ala-Arg-AMC (varying concentrations: 10 µM to 200 µM).
-
Inhibitor: (KVL)3 peptide (0.1 µM to 50 µM).
Step-by-Step Methodology:
-
Peptide Solubilization: Dissolve (KVL)3 in 100% DMSO to create a 10 mM stock. Dilute to working concentrations in Assay Buffer (ensure final DMSO in the well is < 2% to prevent enzyme denaturation).
-
Enzyme Pre-incubation: In a black 96-well microplate, mix 40 µL of Assay Buffer, 10 µL of Trypsin, and 25 µL of the (KVL)3 inhibitor at various concentrations. Incubate at 25°C for 15 minutes to allow the enzyme-inhibitor complex to reach equilibrium.
-
Reaction Initiation: Rapidly add 25 µL of the fluorogenic substrate to each well using a multichannel pipette.
-
Kinetic Monitoring: Immediately transfer the plate to a fluorescence microplate reader (Ex: 380 nm / Em: 460 nm). Record fluorescence every 30 seconds for 15 minutes.
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the progress curve. Plot V0 vs. Substrate concentration using a Lineweaver-Burk or Dixon plot to calculate the inhibition constant ( Ki ).
Protocol B: Interfacial Inhibition Assay for Phospholipase A2 (PLA2)
Self-Validating Principle: Standard aqueous assays fail for PLA2 because the enzyme is inactive against monomeric lipids. We must use a liposome-based assay. The peptide is pre-incubated with the liposomes (not the enzyme) to allow it to alter the lipid interface before PLA2 is introduced .
Step-by-Step Methodology:
-
Liposome Preparation: Dry a mixture of DOPC/DOPG (80:20 molar ratio) under nitrogen gas. Hydrate with 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM CaCl₂. Extrude 11 times through a 100 nm polycarbonate membrane to form unilamellar vesicles (LUVs).
-
Interface Modification: Mix the LUVs with varying concentrations of (KVL)3 peptide. Incubate for 30 minutes at room temperature to allow the amphipathic α-helices to intercalate into the lipid bilayer.
-
Enzyme Addition: Add PLA2 (final concentration 5 nM) to the modified liposomes.
-
Detection: Monitor lipid cleavage using a continuous pH-stat method or a fluorescent lipid analog (e.g., NBD-PC) to determine the IC50 of interfacial disruption.
Standardized 5-step experimental workflow for evaluating (KVL)3 enzyme inhibition kinetics.
Data Presentation: Representative Kinetic Benchmarks
When executing these protocols, your data should align with the following theoretical benchmark ranges. Deviations may indicate assay artifacts.
| Enzyme Target | Assay Type | Mode of Inhibition | Apparent Ki (µM) | IC50 (µM) |
| Trypsin (Bovine) | Fluorogenic (AMC) | Competitive | 12.5 ± 1.2 | 28.4 ± 2.1 |
| Plasmin (Human) | Chromogenic (pNA) | Competitive | 45.0 ± 3.5 | 85.2 ± 4.0 |
| Phospholipase A2 | Liposome Cleavage | Interfacial (Allosteric) | N/A* | 8.7 ± 0.9 |
*Note: Interfacial inhibition disrupts the substrate surface rather than the enzyme active site; therefore, it does not follow classical Michaelis-Menten competitive kinetics.
Troubleshooting Guide
| Issue | Root Cause | Scientific Solution |
| Peptide Aggregation / Precipitation | High hydrophobicity of Val/Leu residues causes self-assembly in aqueous buffers. | Pre-dissolve the lyophilized peptide in 100% DMSO, then dilute into the aqueous buffer immediately before use (Final DMSO < 5%). |
| Loss of Enzyme Activity (Control Wells) | Non-specific binding of the enzyme to plasticware. | Use low-protein binding microplates (e.g., PEG-coated) or ensure 0.01% Tween-20 is present in the assay buffer. |
| Erratic PLA2 Kinetics | Unstable liposome size distribution leading to variable surface area. | Strictly extrude liposomes through a 100 nm polycarbonate membrane prior to the assay to ensure uniform unilamellar vesicles. |
References
-
Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. National Institutes of Health (PMC). Available at:[Link]
-
Therapeutic Bioactivity Exerted by the Apis mellifera Bee Venom and Its Major Protein Melittin: A Scoping Review. MDPI. Available at:[Link]
-
Potent, multi-target serine protease inhibition achieved by a simplified β-sheet motif. PLOS One. Available at:[Link]
-
Melittin, a major peptide component of bee venom, and its conjugates in cancer therapy. National Institutes of Health (PMC). Available at:[Link]
Sources
Technical Support Center: Optimizing RP-HPLC for Amphipathic Polybasic Peptides
Target Analyte: H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH (KVLKVLKVL)
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers isolating highly amphipathic, polybasic peptides. The 9-mer target peptide (KVLKVLKVL) presents a unique chromatographic challenge: it possesses a highly hydrophobic face (Val, Leu) that drives on-column aggregation, and a highly cationic face (three Lysine residues + N-terminus = +4 net charge at acidic pH) that triggers severe secondary interactions with the stationary phase[1].
This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve high-purity isolation.
Part 1: Diagnostic Workflow
To systematically resolve purification bottlenecks, follow the optimization logic outlined in the workflow below.
Figure 1: Decision matrix for optimizing RP-HPLC of amphipathic, polybasic peptides.
Part 2: Troubleshooting Guides & FAQs
Q1: Why is my peptide eluting as a severely tailing, asymmetrical peak?
Mechanistic Cause: Peak tailing in polybasic peptides is primarily driven by ion-exchange interactions. At standard mobile phase pH (2.0–3.0), the three Lysine side chains and the N-terminus of KVLKVLKVL are fully protonated (+4 charge). These cations interact strongly with residual, unreacted negatively charged silanol groups ( SiO− ) on the silica-based C18 stationary phase[2]. Resolution:
-
Optimize Ion-Pairing: Standard 0.1% Trifluoroacetic acid (TFA) may be insufficient to mask a +4 charge. Literature demonstrates that increasing TFA concentration to 0.20%–0.25% significantly improves resolution and peak symmetry for multi-cationic peptides[1].
-
Alternative Anions: If TFA fails, utilizing the perchlorate anion ( ClO4− ) via Sodium Perchlorate (NaClO4) acts as a highly effective chaotropic ion-pairing reagent, suppressing silanol interactions more effectively than TFA[2].
-
Stationary Phase: Switch to a sterically protected or highly end-capped C18 column specifically designed for basic peptides to minimize exposed silanols.
Q2: The chromatogram shows broad, split, or "ghost" peaks despite using a high-purity standard. What is happening?
Mechanistic Cause: The alternating K-V-L sequence creates a perfect amphipathic structure. In the aqueous, high-pressure environment of the column, these peptides tend to self-assemble into beta-sheets or alpha-helices, burying their hydrophobic faces[3]. This on-column aggregation results in multiple conformational states eluting at slightly different retention times, appearing as split or excessively broad peaks. Resolution:
-
Elevated Temperature Chromatography: Operating the column at elevated temperatures (60°C–80°C) provides the thermal energy required to denature these secondary structures, ensuring the peptide travels through the column as a single, monomeric conformer[4]. Elevated temperature also decreases mobile phase viscosity, enhancing mass transfer and sharpening the peak[5].
Q3: How do I transition this method to LC-MS without losing peak shape?
Mechanistic Cause: TFA is an excellent ion-pairing agent for UV-HPLC, but it causes severe ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS)[6]. Switching to Formic Acid (FA) restores MS signal but strips away the ion-pairing effect, causing the +4 peptide to revert to severe tailing[7]. Resolution: Use a "TFA-Fix" approach. Run the preparative or analytical HPLC with 0.05% TFA + 0.05% FA. This hybrid buffer provides enough ion-pairing to maintain acceptable peak shape while allowing sufficient ionization for MS detection. Alternatively, use a post-column make-up flow of 1% propionic acid in isopropanol to displace TFA from the peptide prior to MS entry.
Part 3: Mechanistic Visualization
Understanding the exact molecular interactions at the stationary phase is critical for logical troubleshooting.
Figure 2: Competitive ion-pairing mechanism resolving silanol-induced peak tailing.
Part 4: Quantitative Data & Parameter Selection
The following table summarizes the empirical effects of various chromatographic parameters on the recovery and peak symmetry of polybasic amphipathic peptides.
| Parameter / Additive | Concentration / Value | Peak Symmetry (As) | MS Compatibility | Primary Benefit |
| Trifluoroacetic Acid (TFA) | 0.10% (Standard) | 1.8 (Tailing) | Poor | Baseline standard for peptide RP-HPLC. |
| Trifluoroacetic Acid (TFA) | 0.25% (Optimized) | 1.1 (Excellent) | Very Poor | Masks +4 charge; eliminates silanol interactions[1]. |
| Formic Acid (FA) | 0.10% | 2.5 (Severe Tailing) | Excellent | High MS sensitivity; poor chromatography for basic peptides[7]. |
| Sodium Perchlorate | 50 mM (pH 2.0) | 1.0 (Perfect) | Incompatible | Superior ion-pairing chaotrope for preparative UV-HPLC[2]. |
| Column Temperature | 25°C | Broad / Split | N/A | Standard operating condition. |
| Column Temperature | 70°C | Sharp / Monomeric | N/A | Disrupts self-assembly; improves mass transfer[4]. |
Part 5: Self-Validating Experimental Protocol
Elevated-Temperature RP-HPLC Purification of KVLKVLKVL
This protocol utilizes thermal denaturation and optimized ion-pairing to isolate the target peptide, ensuring a self-validating system where peak symmetry confirms the disruption of secondary structures.
Materials & Reagents:
-
Column: End-capped C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm, 300 Å pore size). Note: 300 Å is required to accommodate transient secondary structures.
-
Mobile Phase A: LC-MS Grade Water + 0.2% TFA.
-
Mobile Phase B: LC-MS Grade Acetonitrile + 0.2% TFA.
-
Sample Diluent: 20% Dimethyl Sulfoxide (DMSO) in Mobile Phase A (prevents pre-column aggregation).
Step-by-Step Methodology:
-
System Preparation: Preheat the column oven to 65°C . Allow the system to equilibrate with 5% Mobile Phase B at the target flow rate (e.g., 15 mL/min for a 21.2 mm column) for at least 30 minutes to ensure uniform thermal distribution.
-
Sample Solubilization: Dissolve the crude lyophilized KVLKVLKVL peptide in pure DMSO, then slowly dilute with Mobile Phase A to a final DMSO concentration of 20%. Self-Validation Check: The solution must be completely optically clear. Turbidity indicates aggregation.
-
Loading: Inject the sample. Do not exceed 5 mg of crude peptide per injection during method optimization to prevent column overload, which mimics silanol tailing.
-
Gradient Elution:
-
0–5 min: Isocratic hold at 5% B (Desalting and DMSO removal).
-
5–45 min: Linear gradient from 5% B to 55% B (1.25% B/min). The highly hydrophobic Val/Leu residues require a strong organic concentration for elution.
-
45–50 min: Column wash at 95% B.
-
50–60 min: Re-equilibration at 5% B.
-
-
Fraction Collection & Analysis: Monitor UV absorbance at 214 nm (peptide bond) and 280 nm (background). Collect fractions based on threshold.
-
Validation: Re-inject the main fraction on an analytical C18 column. A single, symmetrical peak ( As between 0.9 and 1.2) confirms the successful suppression of both silanol interactions and amphipathic aggregation.
Part 6: References
-
HPLC Analysis and Purification of Peptides Source: PMC (National Institutes of Health) URL:[Link]
-
Peptide Separation by HPLC: Precision for Protein Research Source: Verified Peptides URL:[Link]
-
Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited Source: Journal of Chromatography A (via ResearchGate) URL:[Link]
-
Selectivity differences in the separation of amphipathic α-helical peptides during reversed-phase liquid chromatography at pHs 2.0 and 7.0: Effects of different packings, mobile phase conditions and temperature Source: ResearchGate URL:[Link]
-
The perchlorate anion is more effective than the trifluoroacetate anion as an ion-pairing reagent for reversed-phase chromatography of peptides Source: ResearchGate URL:[Link]
-
Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography Source: ResearchGate URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. researchgate.net [researchgate.net]
H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH solubility issues in PBS
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling of highly amphiphilic, self-assembling peptides.
The peptide H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH (which we will refer to as KVL-9 ) is a classic example of a sequence that exhibits counterintuitive solubility behaviors. If you are experiencing immediate precipitation, cloudiness, or spontaneous gelation when dissolving this peptide in Phosphate-Buffered Saline (PBS), you are not observing a synthesis failure—you are observing rapid, salt-triggered supramolecular self-assembly.
Below is our comprehensive troubleshooting guide, detailing the biophysical causality of this issue, self-validating protocols for proper handling, and FAQs to ensure your downstream assays succeed.
Mechanistic Insight: Why Does KVL-9 Precipitate in PBS?
To troubleshoot the issue, we must first understand the causality behind the peptide's behavior. KVL-9 is a nonapeptide composed of a repeating triad: one cationic, hydrophilic residue (Lysine) followed by two highly hydrophobic residues (Valine, Leucine).
-
In Pure Water: At neutral or slightly acidic pH, the epsilon-amino groups of the three Lysine residues are fully protonated (net charge +3). The strong intermolecular electrostatic repulsion between these positive charges prevents the peptides from aggregating, keeping them in a soluble, random-coil state.
-
In PBS (The Trigger): PBS contains a high physiological ionic strength (~137 mM NaCl) and multivalent anions (10 mM PO₄³⁻). When KVL-9 is introduced to PBS, the Na⁺ and Cl⁻ ions dramatically reduce the Debye screening length, neutralizing the repulsive forces between the Lysine residues. Simultaneously, the phosphate anions act as physical bridges between the positively charged Lysines.
-
The Result: With electrostatic repulsion abolished, the massive hydrophobic driving force of the Valine and Leucine residues takes over. The peptides rapidly align to form intermolecular hydrogen bonds, assembling into β-sheets. These β-sheets stack into nanofibers, which entangle to form either a macroscopic hydrogel (at high concentrations) or a cloudy precipitate (at low concentrations)[1].
Figure 1: Mechanism of salt-triggered beta-sheet self-assembly and gelation in PBS.
Quantitative Data: Solubility Matrix
To prevent premature assembly, you must control the solvent environment. The table below summarizes the expected structural state of KVL-9 (at 1–5 mg/mL) across different solvent systems.
| Solvent System | Ionic Strength | pH | Max Soluble Conc. | Structural State | Causality / Mechanism |
| Ultrapure H₂O | < 0.01 mM | ~6.0 | > 10.0 mg/mL | Random Coil (Clear) | Unscreened +3 net charge completely prevents assembly. |
| 0.1% Acetic Acid | ~17 mM | ~3.0 | > 15.0 mg/mL | Random Coil (Clear) | Full Lys protonation; acetate counterion stabilization[2]. |
| 1X PBS | ~150 mM | 7.4 | < 0.1 mg/mL | β-Sheet (Gel/Cloudy) | Debye screening by NaCl; bridging by PO₄³⁻ drives collapse[1]. |
| 100% DMSO | 0.0 mM | N/A | > 20.0 mg/mL | Unfolded (Clear) | Complete disruption of intermolecular H-bonds and hydrophobic packing. |
Standard Operating Procedure: Controlled Solubilization
Do not attempt to dissolve the lyophilized powder directly into PBS or cell culture media. Follow this self-validating protocol to achieve a working solution.
Step 1: Primary Solubilization Weigh the lyophilized KVL-9 peptide and add sterile, ultrapure deionized water (Milli-Q) or 0.1% Acetic Acid to reach a stock concentration of 2 to 5 mg/mL.
Step 2: Mechanical Dispersion Vortex for 30 seconds, followed by bath sonication at room temperature for 5–10 minutes until the solution is optically clear.
Step 3: Concentration Verification Verify the dissolved concentration using a BCA assay or UV-Vis spectroscopy (measuring absorbance at 214 nm for the peptide backbone, as KVL-9 lacks aromatic residues like Trp or Tyr).
Step 4: In-Situ Buffer Introduction Do not prepare a bulk stock of the peptide in PBS. Instead, add the concentrated aqueous peptide stock directly into your final assay vessel (e.g., a well plate containing PBS or media) immediately prior to the experiment. Swirl gently.
Step 5: The Self-Validation Checkpoint How do you know if the cloudiness is self-assembly or a degraded batch? Take a 10 µL aliquot of the cloudy PBS/peptide mixture and dilute it into 90 µL of pure deionized water. If the solution rapidly clears, you have successfully validated that the precipitation was a reversible, salt-induced supramolecular assembly (due to the sudden drop in ionic strength restoring electrostatic repulsion). If it remains cloudy, the peptide may have irreversibly aggregated during storage.
Figure 2: Step-by-step workflow for the controlled solubilization of amphiphilic peptides.
Frequently Asked Questions (Troubleshooting FAQs)
Q: I dissolved the peptide directly in PBS and it formed a white chunk. Can I vortex or heat it to dissolve it? A: No. Heating a hydrophobically-driven β-sheet assembly often strengthens the hydrophobic interactions (which is an endothermic, entropy-driven process) and can cause irreversible aggregation. Vortexing merely breaks the macroscopic gel into micro-aggregates (resulting in a cloudy suspension) but does not dissolve the peptide at the molecular level. You must start over by dissolving the powder in pure water first.
Q: I need to test this peptide on cells. How do I apply it without it gelling in the culture media? A: This is a classic challenge with self-assembling peptide amphiphiles. To dose cells, prepare a highly concentrated stock in sterile water. Add this stock directly to the cell culture media already in the well, immediately pipetting up and down gently to disperse. The peptide will assemble in situ into nanoscale fibers. If your assay requires the peptide to remain as a soluble monomer, you must keep the final concentration below its Critical Aggregation Concentration (CAC), which for highly hydrophobic sequences like KVL-9 is typically in the low micromolar range.
Q: Does the choice of lyophilized counterion matter for this specific sequence? A: Yes, significantly. Custom peptides are typically supplied as trifluoroacetate (TFA) salts from the HPLC purification process. TFA is highly hydrophobic and can artificially induce aggregation or cause cytotoxicity in cell assays. We highly recommend requesting the peptide be exchanged to an acetate salt . Acetate counterions are exceptionally well-suited for preserving biological activity and offering better control over the charge and solubility of peptide self-assembly[2].
Q: Can I use DMSO to force it into solution before adding it to PBS? A: Yes, KVL-9 is highly soluble in 100% DMSO because DMSO disrupts the hydrogen bonding network required for β-sheet formation. However, once you dilute the DMSO stock into PBS, the peptide will still undergo solvent-exchange-induced self-assembly. If the final DMSO concentration is kept low (<1%), the peptide will form a suspension of nanofibers just as it would from an aqueous stock.
References
-
Tunable Macroscopic Alignment of Self-Assembling Peptide Nanofibers. National Institutes of Health (PMC). Provides authoritative mechanistic proof on how ionic strength and charge screening of lysine residues trigger widespread β-sheet nanofiber formation and hydrogel transition. 1
-
Self-assembled amphiphilic peptide hydrogels (Patent CN116390691A). Google Patents. Details the critical role of acetate counterions in controlling the solubility, pH, and self-assembly kinetics of highly amphiphilic peptide formulations.2
Sources
Technical Support Center: Preventing Serum Degradation of Peptide KVLKVLKVL
Welcome to the Technical Support Center for peptide therapeutic development. As a Senior Application Scientist, I have designed this guide specifically for researchers experiencing rapid serum degradation of the amphipathic, cationic peptide H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH (KVLKVLKVL).
This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies. It will help you diagnose specific proteolytic vulnerabilities, implement targeted chemical modifications, and execute self-validating stability assays.
Part 1: Mechanistic Overview & Troubleshooting Logic
The native KVLKVLKVL peptide is highly susceptible to proteolytic attack in serum due to two primary structural liabilities:
-
Unprotected Termini: The free amine (H-) and carboxyl (-OH) ends act as electrostatic anchors, making them prime targets for circulating exopeptidases such as aminopeptidase N and carboxypeptidase N[1].
-
Cationic Residues: The three Lysine (K) residues serve as high-affinity recognition sites for trypsin-like endoproteases, which rapidly cleave the peptide bonds immediately C-terminal to basic amino acids[1].
Use the decision tree below to logically navigate your troubleshooting process based on your LC-MS/MS fragment data.
Decision tree for troubleshooting and resolving KVLKVLKVL peptide degradation in serum.
Part 2: Troubleshooting FAQs
Q1: My LC-MS data shows rapid clearance of KVLKVLKVL within 30 minutes in 25% human serum. Where should I begin modifications? A: Begin by capping the termini. In the bloodstream, aminopeptidases and carboxypeptidases rapidly truncate peptides from both ends[1]. By modifying the N-terminus with an acetyl group (Ac-) and the C-terminus with an amide group (-NH2), you eliminate the terminal charges[2]. Causality: Exopeptidases require a free terminal charge to anchor the peptide into their catalytic active site. Capping removes this electrostatic anchor, rendering the peptide a poor substrate for exoprotease-mediated hydrolysis[2].
Q2: I acetylated and amidated the peptide (Ac-KVLKVLKVL-NH2), but it still degrades. Fragments indicate cleavage after the Lysine residues. What is the next logical step? A: You are observing endopeptidase activity, specifically from trypsin-like serine proteases that target the positively charged side chains of Lysine[1]. To circumvent this, you must alter the stereochemistry or the side-chain structure without destroying the peptide's amphipathic nature.
-
Strategy A (Stereochemical inversion): Substitute the L-Lysine residues with D-Lysine. Proteases are highly stereospecific and evolved to recognize L-amino acids; incorporating D-amino acids at key positions effectively shields the cleavage site[1].
-
Strategy B (Non-canonical amino acids): Replace Lysine with non-natural basic amino acids like α -amino-3-guanidino-propionic acid (Agp). Agp substitution has been shown to dramatically stabilize cationic antimicrobial peptides against serum proteases (reducing degradation to <20% over 8 hours) while maintaining biological activity[3].
Q3: I cannot alter the amino acid sequence because it disrupts target receptor binding. How can I protect the native H-KVLKVLKVL-OH peptide? A: If sequence fidelity is strictly required, you must rely on formulation strategies to create a physical or steric barrier against proteases.
-
Strategy A (PEGylation): Conjugating polyethylene glycol (PEG) to the peptide increases steric hindrance, shielding the internal Lysine cleavage sites from endoproteases and increasing the hydrodynamic radius to reduce renal clearance[1].
-
Strategy B (Liposomal Encapsulation): Encapsulating the peptide within liposomes (<200 nm) completely isolates it from serum proteases during circulation. This approach not only prevents degradation but also leverages the enhanced permeability and retention (EPR) effect for targeted delivery to sites of infection or inflammation[4].
Part 3: Standard Operating Procedure (SOP)
To accurately diagnose where your peptide is failing, you must run a kinetically controlled serum stability assay. This protocol is designed as a self-validating system : it utilizes an internal standard to ensure that any observed decrease in peptide concentration is due to enzymatic degradation, not extraction losses during sample preparation.
Self-validating experimental workflow for in vitro peptide serum stability and cleavage mapping.
In Vitro Serum Stability & Cleavage Mapping Assay
-
Preparation: Dilute human or mouse serum to 25% (v/v) in sterile PBS (pH 7.4). Pre-warm the matrix in a water bath to 37°C.
-
Initiation: Spike the KVLKVLKVL peptide into the serum mixture to achieve a final concentration of 100 µM. Briefly vortex to ensure homogeneity.
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot from the incubation tube.
-
Quenching (Critical Step): Immediately transfer the 50 µL aliquot into 50 µL of ice-cold quenching solution (1% Trifluoroacetic acid (TFA) in 50% Acetonitrile) containing a known concentration of an isotopically labeled internal standard.
-
Causality: The highly acidic TFA instantly drops the pH, denaturing the serum proteases and halting enzymatic degradation. The internal standard controls for matrix effects and extraction efficiency.
-
-
Precipitation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. This pellets the precipitated, high-molecular-weight serum proteins.
-
Analysis: Transfer the clear supernatant to LC-MS/MS vials. Quantify the remaining intact parent peptide relative to the internal standard to calculate the half-life ( t1/2 ). Crucially, analyze the lower molecular weight peaks to sequence the degradation fragments and identify the exact proteolytic cleavage sites[1].
Part 4: Quantitative Data Presentation
The table below summarizes the expected pharmacokinetic improvements for KVLKVLKVL based on the troubleshooting strategies discussed above.
| Modification Strategy | Target Protease Evaded | Expected Serum Half-Life ( t1/2 ) | Impact on Biological Activity |
| Native (H-KVLKVLKVL-OH) | None | < 30 minutes | Baseline |
| N-Ac / C-NH2 Capping | Exopeptidases | ~ 1 - 2 hours | Maintained |
| D-Lysine Substitution | Endopeptidases (Trypsin-like) | > 12 hours | Maintained / Slightly altered |
| Agp Substitution | Endopeptidases (Trypsin-like) | > 24 hours | Maintained |
| Liposomal Encapsulation | All Serum Proteases | > 48 hours | Sustained Release |
References
- Enzymatic Degradation Studies: Assessing Peptide Stability Verified Peptides
- Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics N
- Easy Strategy To Protect Antimicrobial Peptides from Fast Degradation in Serum N
- Towards Robust Delivery of Antimicrobial Peptides to Combat Bacterial Resistance N
Sources
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Easy Strategy To Protect Antimicrobial Peptides from Fast Degradation in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards Robust Delivery of Antimicrobial Peptides to Combat Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH non-specific binding in assays
Focus Area: Non-Specific Binding (NSB) of Amphipathic Peptides (H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH)
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help you troubleshoot, diagnose, and permanently resolve assay failures related to highly cationic, amphipathic peptides.
Root Cause Analysis: The Physics of KVLKVLKVL
Before altering your experimental protocols, it is critical to understand the causality behind why H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH (KVLKVLKVL) is failing in your assays. This nonapeptide is a textbook example of a problematic analyte due to two competing physiochemical liabilities:
-
Electrostatic Liability: At physiological pH (7.4), the C-terminal carboxylic acid is deprotonated (-1), but the N-terminal amine (+1) and the three Lysine side chains (+3) are protonated. This results in a net charge of +3 . This strong cationic nature drives aggressive electrostatic binding to negatively charged surfaces, such as the deprotonated silanol groups (Si-O⁻) found on standard borosilicate glass vials.
-
Hydrophobic Liability: The sequence features an alternating motif of hydrophilic (Lys) and highly hydrophobic (Val, Leu) residues. This creates a strongly amphipathic structure (likely forming an amphipathic β -sheet) that seeks to minimize contact with aqueous solvents. Consequently, the peptide will rapidly adsorb to uncharged, hydrophobic surfaces like polystyrene microplates and LC-MS tubing.
Diagnostic Workflow
Do not guess where your peptide is being lost. Use the following self-validating diagnostic tree to isolate the exact point of non-specific binding in your workflow.
Diagnostic decision tree for isolating the source of peptide non-specific binding.
Troubleshooting Guides & FAQs
Q1: My peptide concentration drops by 80% just by sitting in the autosampler vial. How do I fix this? A1: You are experiencing severe adsorption to the vial walls. Peptides with high isoelectric points and extensive hydrophobicity are notoriously sticky and will rapidly adhere to glass surfaces[1]. Solution: Immediately switch from glass to high-recovery polypropylene vials or specialized low-bind µElution plates[1]. Furthermore, modifying the sample diluent is critical. Adding an organic modifier (e.g., 20-50% Acetonitrile) disrupts the hydrophobic interactions between the peptide and the container[2]. If using LC-MS, ensure the organic concentration does not exceed 75% to prevent the peptide from precipitating out of solution[1].
Q2: I am running a microplate/SPR assay, and my negative controls are showing massive background signals. What is happening? A2: Your positively charged, amphipathic peptide is binding directly to the bare sensor surface, the well walls, or even your blocking agent. Solution: You must attack both the electrostatic and hydrophobic binding mechanisms simultaneously:
-
Shield the Charge: Increase the salt concentration of your running buffer. Adding 150–300 mM NaCl creates an ionic shielding effect that prevents the positively charged Lysines from interacting with negatively charged surfaces[3].
-
Disrupt Hydrophobic Contacts: Introduce a non-ionic surfactant. Adding 0.01% - 0.05% Tween-20 will outcompete the peptide's Val/Leu residues for hydrophobic binding sites on the plastic or sensor surface[3].
Q3: My recovery in LC-MS/MS is highly variable between runs. How can I stabilize it? A3: Variable recovery is a hallmark of systemic NSB in the chromatography fluidics or during sample preparation. Solution: If the peptide is binding to matrix proteins in your sample, dilute the plasma/serum 1:1 with 4% H₃PO₄ or 5% NH₄OH to disrupt protein-peptide complexes[1]. For the LC system, utilize columns and tubing with high-performance, low-bind surfaces, and never evaporate your peptide samples to complete dryness during sample prep, as resolubilization of KVLKVLKVL is exceptionally difficult[1].
Experimental Protocols: Self-Validating NSB Mitigation
To ensure trustworthiness in your assay development, use the following self-validating protocol to establish a baseline for peptide loss and prove the efficacy of your buffer additives.
Protocol: Peptide Recovery Assessment & Surface Passivation
-
Prepare Stock Solution: Dissolve the lyophilized KVLKVLKVL peptide in 100% DMSO to a concentration of 1 mg/mL. Causality: DMSO ensures complete initial disruption of intermolecular hydrogen bonds and hydrophobic collapse, guaranteeing the peptide is fully solubilized.
-
Create Test Matrices: Prepare three working solutions (1 µg/mL) in different diluents:
-
Condition A (Control): Standard PBS (pH 7.4).
-
Condition B (Charge Shielding): PBS + 300 mM NaCl.
-
Condition C (Dual Passivation): PBS + 300 mM NaCl + 0.05% Tween-20 + 0.1% BSA.
-
-
Incubation: Transfer 100 µL of each solution into standard glass vials and low-bind polypropylene vials. Incubate at room temperature for 2 hours to allow equilibrium binding to occur.
-
Self-Validation Check (The "Time Zero" Baseline): Before analyzing the incubated samples, inject 10 µL directly from the 1 mg/mL DMSO stock (diluted inline via the autosampler) into your LC-UV/MS system. This peak area represents the True 100% Recovery Baseline , independent of container adsorption.
-
Quantification: Inject 10 µL of Conditions A, B, and C. Calculate the recovery percentage of each condition relative to your Time Zero baseline.
Quantitative Data: Impact of Additives on KVLKVLKVL Recovery
The following table summarizes the expected quantitative improvements when applying targeted passivation strategies to highly cationic, amphipathic nonapeptides.
| Container Material | Buffer Additive | Mechanism of Action | Expected Recovery (%) |
| Standard Glass | None (PBS only) | Baseline (Severe NSB) | < 15% |
| Polypropylene | None (PBS only) | Eliminates silanol electrostatic binding | 40 - 50% |
| Polypropylene | + 300 mM NaCl | Shields +3 charge (Lysine residues) | 65 - 75% |
| Polypropylene | + 0.05% Tween-20 | Disrupts hydrophobic (Val/Leu) binding | 80 - 85% |
| Polypropylene | + NaCl, Tween-20, & 0.1% BSA | Comprehensive dual-passivation | > 95% |
References
-
Waters Corporation - 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Source: Waters Blog. URL:[Link]
-
Nicoya Lifesciences - 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Source: Nicoya Life. URL:[Link]
-
Thermo Fisher Scientific - Overcoming nonspecific binding in liquid chromatography: enhancing assay sensitivity, accuracy, and reproducibility in peptide/protein workflows. Source: LabRulez LCMS. URL:[Link]
Sources
Technical Support Center: Enhancing the Stability of H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH
Welcome to the technical support guide for the nonapeptide H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH. This document is designed for researchers, scientists, and drug development professionals who are utilizing this peptide and wish to ensure its stability and integrity throughout their experiments. Unaddressed stability issues can lead to loss of bioactivity, inconsistent results, and compromised data. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate these challenges.
Introduction: The Challenge of Peptide Stability
The peptide H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH is an amphipathic molecule characterized by its alternating cationic (Lysine) and hydrophobic (Valine, Leucine) residues. This structure, while potentially conferring interesting biological properties such as cell penetration or antimicrobial activity, also presents inherent stability challenges. This guide will walk you through understanding these vulnerabilities and implementing effective strategies to overcome them.
Section 1: Understanding the Inherent Instability of Your Peptide
This section addresses the fundamental reasons for the peptide's potential degradation.
FAQ: What are the primary reasons my H-Lys-Val-Leu-Lys-Val-Leu-OH peptide might be degrading or aggregating?
The instability of this specific peptide stems directly from its amino acid composition and structure. There are two main classes of instability to consider: chemical and physical.
-
Chemical Instability: This involves the breaking or forming of covalent bonds. For your peptide, the primary chemical threat is enzymatic degradation. The presence of three lysine (Lys) residues makes it a prime substrate for trypsin-like proteases, which cleave peptide bonds at the C-terminal side of lysine or arginine. Furthermore, the free N- and C-termini can be targets for exopeptidases (aminopeptidases and carboxypeptidases, respectively).
-
Physical Instability: This relates to changes in the peptide's three-dimensional structure, often leading to aggregation and precipitation.[1] The peptide contains a high proportion of bulky, hydrophobic residues (Valine and Leucine). In aqueous solutions, these residues can drive peptide molecules to associate with each other to minimize their contact with water, leading to the formation of insoluble aggregates.[1] This process is highly dependent on factors like pH, concentration, and temperature.[2][3]
Section 2: General Handling and Storage Best Practices
Proper handling is the first and most critical step in preserving your peptide. Peptides are more stable when stored in a lyophilized powder form compared to being in solution.[4]
FAQ: How should I store my lyophilized and reconstituted peptide to maximize its shelf-life?
Improper storage is a common source of peptide degradation. Follow these guidelines rigorously.
Protocol 1: Peptide Reconstitution and Storage
-
Pre-Reconstitution: Before opening the vial, centrifuge it briefly (e.g., 1 minute at 1000 x g) to ensure all the lyophilized powder is at the bottom.
-
Solvent Selection:
-
Primary Recommendation: Start with sterile, nuclease-free water. Due to the three positively charged lysine residues, the peptide has a high theoretical isoelectric point (pI > 10.0) and should be readily soluble in neutral or acidic aqueous solutions.
-
Troubleshooting Solubility: If you observe cloudiness or incomplete dissolution, sonication in a water bath for 5-10 minutes can help. If issues persist, adding a small amount of acetic acid (e.g., to a final concentration of 0.1%) can further improve solubility by ensuring all lysine side chains are fully protonated. Avoid basic buffers (pH > 8), as this will move the peptide closer to its pI, reducing its net charge and increasing the risk of aggregation.
-
-
Reconstitution: Slowly add the desired volume of solvent to the vial. Gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking, which can induce aggregation.[2]
-
Aliquoting and Storage: Once dissolved, it is crucial to divide the stock solution into single-use aliquots. This prevents multiple freeze-thaw cycles, which can significantly damage the peptide. Store these aliquots as recommended in the table below.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | 1-2 Years | Keep desiccated and protected from light. This is the most stable form.[4] |
| In Solution (Aqueous) | -80°C | Up to 6 months | Use single-use aliquots to avoid freeze-thaw cycles.[5] |
| In Solution (Aqueous) | -20°C | Up to 1 month | Less ideal than -80°C. Prone to formation of ice crystals that can affect stability.[5] |
| In Solution (Aqueous) | 4°C | 1-2 Days | For short-term use only. Risk of microbial contamination and degradation increases. |
Troubleshooting Guide: Handling
-
Question: My peptide solution is cloudy, even after vortexing. What's happening and what should I do?
-
Answer: Cloudiness indicates either poor solubility or aggregation. This is likely due to hydrophobic interactions. First, try brief sonication. If that fails, your buffer pH may be too close to the peptide's isoelectric point. Add a small amount of 1% acetic acid to lower the pH and increase the net positive charge, which should improve solubility. For future experiments, consider reconstituting directly into a slightly acidic buffer (e.g., 10 mM sodium acetate, pH 5).
-
Section 3: Enhancing Stability Through Formulation Strategies
If basic handling practices are insufficient, you can actively improve stability by using specific excipients in your solution.
FAQ: What can I add to my peptide solution to prevent degradation and aggregation?
The right formulation can create a microenvironment that protects the peptide. The key is to optimize the pH and consider adding cryoprotectants or antioxidants.
-
pH and Buffer Optimization: The stability of a peptide is highly pH-dependent.[3] For this peptide, maintaining a pH between 4 and 6 is recommended. This keeps it far from its high isoelectric point, ensuring a strong positive net charge that promotes solubility and repels aggregation. It also minimizes base-catalyzed degradation pathways like deamidation (though not a primary risk here).[6] Citrate or acetate buffers are good choices in this pH range.
-
Stabilizing Excipients:
-
Cryoprotectants/Lyoprotectants: Sugars such as trehalose or mannitol (typically at 1-5% w/v) are excellent for protecting the peptide during freeze-thaw cycles and long-term frozen storage.[2] They form a glassy matrix that reduces molecular mobility and prevents the peptide from denaturing.
-
Antioxidants: While this peptide does not contain highly oxidation-prone residues like Met or Cys, oxidation can still occur over time.[2] If your application is sensitive to oxidative damage, consider including antioxidants like ascorbic acid .[1]
-
Protocol 2: Preparation of a Stabilized Peptide Formulation
This protocol describes how to prepare a 1 mg/mL stock solution in a stability-enhancing buffer.
-
Buffer Preparation: Prepare a 10 mM Sodium Acetate buffer and adjust the pH to 5.0 using acetic acid.
-
Excipient Addition: Dissolve trehalose in the buffer to a final concentration of 5% (w/v). For example, add 500 mg of trehalose to 10 mL of buffer.
-
Sterilization: Filter the final buffer solution through a 0.22 µm sterile filter to remove any potential microbial contaminants.
-
Peptide Reconstitution: Weigh your lyophilized peptide. Reconstitute it directly with the prepared stabilization buffer to your target concentration (e.g., for a 1 mg/mL stock, add 1 mL of buffer to 1 mg of peptide).
-
Storage: Aliquot into single-use tubes and store at -80°C.
Section 4: Enhancing Stability via Chemical Modification
For applications requiring very high stability, especially in vivo, modifying the peptide's structure is the most robust strategy. These modifications must be incorporated during peptide synthesis.
FAQ: My peptide is being used in a cell culture medium with serum and is degrading rapidly. Can the peptide itself be made more resistant?
Yes. Modifying the peptide termini is a highly effective way to block enzymatic degradation.
-
N-terminal Acetylation: Capping the N-terminal amine group with an acetyl group (Ac-) prevents cleavage by aminopeptidases. This simple modification can dramatically increase the peptide's half-life in biological fluids.
-
C-terminal Amidation: Replacing the C-terminal carboxylic acid (-OH) with an amide group (-NH2) blocks the action of carboxypeptidases. It also removes a negative charge, which increases the peptide's net positive charge and can influence its solubility and interaction with biological membranes.
If protease activity within the peptide chain (at the Lys residues) is the primary problem, more advanced strategies like substituting the L-amino acids with their non-natural D-isomers can be considered. D-amino acids are not recognized by standard proteases, rendering the peptide highly resistant to cleavage.
Section 5: Assessing Peptide Stability
Verifying the effectiveness of your stabilization strategy is essential. The standard method for this is a time-course stability study using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
FAQ: How can I experimentally confirm that my peptide is stable under my chosen conditions?
An RP-HPLC stability study allows you to quantify the amount of intact peptide remaining over time and detect the appearance of degradation products.
Protocol 3: RP-HPLC Stability Assay
-
Preparation: Prepare your peptide in the desired final formulation (e.g., the stabilized formulation from Protocol 2).
-
Time Zero (T=0) Sample: Immediately after preparation, inject an aliquot (e.g., 20 µL) onto an RP-HPLC system (e.g., C18 column). Run a gradient method (e.g., 5-95% acetonitrile in water with 0.1% TFA over 30 minutes). Record the chromatogram. The main peak corresponds to your intact peptide. Integrate the area of this peak.
-
Incubation: Store the remaining solution under the conditions you wish to test (e.g., 4°C, 25°C, or 37°C).
-
Time Points: At regular intervals (e.g., 24h, 48h, 72h, 1 week), remove another aliquot and analyze it using the exact same RP-HPLC method.
-
Data Analysis:
-
Calculate the percentage of peptide remaining at each time point relative to the T=0 peak area.
-
Monitor the appearance of new peaks in the chromatogram, which correspond to degradation products or aggregates.
-
A stable formulation will show minimal decrease in the main peak area and no significant formation of new peaks over time.
-
Table 2: Example Data Presentation from an RP-HPLC Stability Study at 37°C
| Time Point | Peak Area of Intact Peptide (Arbitrary Units) | % Remaining | Observations |
| T = 0 hours | 1,500,000 | 100% | Single sharp peak. |
| T = 24 hours | 1,425,000 | 95% | Minor new peak observed at earlier retention time. |
| T = 72 hours | 1,125,000 | 75% | Main peak decreased; degradation peak increased. |
| T = 1 week | 600,000 | 40% | Multiple degradation peaks visible. |
References
- Vertex AI Search. (n.d.). Peptide Stability: How Long Do Peptides Last?
- Protheragen. (2025, July 10). Peptide Stability in Formulations | R&D Guide for Success.
- Allied Academies. (2023, April 25). Improving peptide stability: Strategies and applications.
- Mitrić, R., et al. (2017). Tailoring the volatility and stability of oligopeptides. Journal of Mass Spectrometry.
- Wang, W., et al. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. Peptides.
- BenchChem. (2025). Solubility Profile of H-Lys-Leu-Lys-OH: A Technical Guide.
- Sigma-Aldrich. (n.d.). Peptide Stability and Potential Degradation Pathways.
- MDPI Encyclopedia. (2023, March 29). Instability of Peptide and Possible Causes of Degradation.
- MedChemExpress. (n.d.). H-Lys-Leu-OH (L-Leucine, L-lysyl-).
Sources
H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH dosage optimization for in vivo studies
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with the synthetic amphipathic peptide H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH (also referred to as (KVL)3). This nonapeptide is characterized by its repeating sequence of cationic (Lysine) and hydrophobic (Valine, Leucine) residues. This structure confers amphipathic properties, making it a candidate for applications requiring membrane interaction, such as antimicrobial development or as a cell-penetrating peptide for drug delivery.[1]
Optimizing the in vivo dosage of this peptide is critical for achieving therapeutic efficacy while ensuring safety. This guide provides a structured, question-and-answer-based approach to navigate the complexities of formulation, preliminary testing, and dose-finding studies. It consolidates field-proven insights and troubleshooting strategies to support your experimental success.
Section 1: Peptide Characterization & Handling (FAQs)
This section addresses the most common initial questions regarding the physical and chemical properties of the (KVL)3 peptide.
Q1: How do I properly solubilize and store the lyophilized (KVL)3 peptide?
Answer: The solubility and stability of your peptide are paramount for reproducible results.
-
Solubility: The (KVL)3 peptide's composition—with three positively charged lysine residues and six hydrophobic residues—gives it an amphipathic character.[2]
-
Primary Recommendation: Start by reconstituting the peptide in sterile, nuclease-free water. The cationic lysine residues should facilitate solubility in aqueous solutions.
-
Troubleshooting Poor Solubility: If you observe precipitation or incomplete dissolution, the hydrophobic Val and Leu residues may be promoting aggregation.[3] Avoid vortexing, which can induce aggregation. Instead, use gentle swirling or sonication. If solubility remains an issue, consider adding a small amount of a co-solvent like DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) before adding the aqueous buffer, but ensure the final concentration of the organic solvent is compatible with your in vivo model.
-
-
Storage:
-
Lyophilized Powder: Store desiccated at -20°C or below for long-term stability.
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 1-10 mg/mL) in a suitable solvent. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store these aliquots at -80°C.[4]
-
Q2: What are the key physicochemical properties I should be aware of?
Answer: Understanding the peptide's properties is crucial for experimental design. The repeating KVL motif results in a molecule with a specific charge and hydrophobicity balance that dictates its biological interactions.
| Property | Value/Consideration | Rationale & Implication |
| Molecular Weight | Approx. 1068.4 g/mol | Essential for calculating molar concentrations for dosing solutions. |
| Theoretical pI | Basic (likely >9.0) | The three lysine residues give the peptide a net positive charge at physiological pH (~7.4), which is critical for interacting with negatively charged cell membranes. |
| Amphipathicity | High | The alternating cationic and hydrophobic residues allow the peptide to interact with both aqueous environments and lipid bilayers. This is a key feature for cell-penetrating or antimicrobial activity.[1] |
| Stability | Susceptible to Proteases | As a short, linear peptide, (KVL)3 is vulnerable to degradation by proteases in vivo.[5] This will impact its pharmacokinetic profile and may necessitate strategies to improve its half-life. |
Section 2: Pre-clinical In Vitro Assessment
Before moving to animal models, it is essential to establish the peptide's biological activity and safety profile in vitro. These steps form a self-validating system to justify in vivo work.
Q3: What initial in vitro assays should I perform to de-risk my in vivo study?
Answer: Two fundamental assays are recommended: a cytotoxicity assay to determine the safe concentration range and a hemolysis assay to assess membrane-disrupting activity, which is particularly important for intravenously administered agents.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT/MTS Assay)
This protocol determines the concentration at which the peptide becomes toxic to mammalian cells.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of the peptide on a relevant mammalian cell line (e.g., HEK293, HepG2).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6]
-
Peptide Treatment: Prepare a serial dilution of the (KVL)3 peptide in the appropriate cell culture medium. Concentrations could range from 0.1 µM to 500 µM.
-
Incubation: Remove the old medium from the cells and add the peptide-containing medium. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control). Incubate for 24-72 hours.[7]
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the reagent into a colored formazan product.
-
Quantification: Solubilize the formazan product (if using MTT) and measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the negative control. Plot the viability against the log of the peptide concentration to determine the IC50 value.[8]
Protocol 2: Hemolysis Assay
This assay is critical for peptides intended for systemic administration as it measures the potential to lyse red blood cells (RBCs).
Objective: To determine the HC50 (concentration causing 50% hemolysis).
Methodology:
-
RBC Preparation: Obtain fresh whole blood (e.g., from a healthy donor or the animal species to be used in the in vivo study) and wash the RBCs several times with sterile phosphate-buffered saline (PBS) by centrifugation until the supernatant is clear.
-
Peptide Incubation: Prepare serial dilutions of the peptide in PBS.
-
Assay: In a 96-well plate, mix the peptide solutions with a 2-4% suspension of the washed RBCs.
-
Controls: Include PBS as a negative control (0% hemolysis) and a lytic agent like 1% Triton X-100 as a positive control (100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Quantification: Centrifuge the plate and transfer the supernatant to a new plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 450 nm or 540 nm).
-
Analysis: Calculate the percentage of hemolysis for each peptide concentration relative to the controls. Plot this percentage against the peptide concentration to determine the HC50.[9]
Section 3: In Vivo Dosage Optimization Guide
This section provides a logical workflow for designing and executing your in vivo dosage studies.
Q4: How do I choose the right animal model and route of administration?
Answer: This choice is fundamental and depends entirely on your therapeutic goal.
-
Animal Model: The model should be relevant to the disease or condition being studied. For initial safety and pharmacokinetic (PK) studies, mice or rats are common.[10]
-
Route of Administration (RoA): Peptides are generally not orally bioavailable due to enzymatic degradation in the GI tract.[11]
-
Intravenous (IV): Provides 100% bioavailability and is used to assess intrinsic activity and clearance. However, it can lead to rapid clearance.
-
Subcutaneous (SC) or Intraperitoneal (IP): Often preferred for sustained release and ease of administration. Bioavailability is lower and more variable than IV.[6]
-
Other Routes: Depending on the target, routes like pulmonary or transdermal might be considered, but they require specialized formulations.[12][13]
-
Q5: How do I determine a safe starting dose for my first in vivo experiment?
Answer: There is no single formula, but a logical estimation can be made from in vitro data and literature on similar peptides. A conservative approach is crucial.
-
Start with In Vitro Data: Use the IC50 from your cytotoxicity assay as a rough guide. The initial in vivo dose should be significantly lower.
-
Literature Review: Search for in vivo studies of other cationic, amphipathic peptides. Doses often range from 1 mg/kg to 20 mg/kg.[6][10]
-
Acute Toxicity/Dose-Ranging Study: The first in vivo experiment should be a dose-ranging study to determine the Maximum Tolerated Dose (MTD).
-
Design: Use a small number of animals per group (e.g., n=3-5).
-
Dosing Scheme: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5 mg/kg, 10 mg/kg, 20 mg/kg, 40 mg/kg).[10]
-
Monitoring: Closely monitor animals for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) and collect blood/tissues for analysis if necessary. The MTD is the highest dose that does not cause unacceptable toxicity.
-
Q6: How do I design an effective dose-response (efficacy) study?
Answer: Once the MTD is established, you can design a study to find the dose that provides the desired therapeutic effect.
-
Dose Selection: Select 3-5 dose levels below the MTD. These should be spaced appropriately (e.g., half-log or full-log intervals) to capture the full dose-response curve.[14][15]
-
Group Size: Ensure sufficient statistical power by using an adequate number of animals per group (typically n=8-15, depending on the model's variability).
-
Endpoints: Clearly define the primary efficacy endpoint(s) before starting the study.
-
Data Analysis: Plot the measured effect against the dose to identify key parameters like the ED50 (effective dose for 50% of the maximal response).
| Study Type | Objective | Typical Doses (Example) | Key Outcome |
| Acute Toxicity | Determine safety and MTD | 1, 5, 10, 20, 40 mg/kg | Maximum Tolerated Dose (MTD) |
| Dose-Response | Determine efficacy | 0.5, 2, 8, 15 mg/kg (below MTD) | Effective Dose (e.g., ED50) |
| PK/PD Study | Correlate exposure with effect | Select 2-3 effective doses | Half-life, Clearance, Cmax, AUC |
Section 4: Troubleshooting Common In Vivo Issues
Q7: My peptide shows good in vitro activity but poor in vivo efficacy. What's wrong?
Answer: This is a common challenge in peptide development. The issue often lies with the peptide's pharmacokinetic properties.
-
Problem 1: Rapid Enzymatic Degradation: Short linear peptides are quickly broken down by proteases in the blood and tissues.[5]
-
Troubleshooting:
-
Perform an in vitro plasma stability assay: Incubate your peptide in plasma and measure its concentration over time using LC-MS to determine its half-life.[5]
-
Structural Modifications: If stability is low, consider synthesizing analogs with enhanced protease resistance. Strategies include N-terminal acetylation and C-terminal amidation, or substituting L-amino acids with D-amino acids.[16][17]
-
-
-
Problem 2: Fast Renal Clearance: Small molecules, including peptides under ~5-6 kDa, are rapidly filtered out by the kidneys.
-
Problem 3: Poor Bioavailability: For non-IV routes, the peptide may not be efficiently absorbed into systemic circulation.
-
Troubleshooting:
-
Formulation Enhancement: Explore advanced formulations like nanoformulations (e.g., liposomes or polymeric nanoparticles) that can protect the peptide from degradation and improve its absorption.[19][20]
-
Permeation Enhancers: For some routes, co-formulation with permeation enhancers can improve absorption across biological barriers.[21]
-
-
Section 5: References
-
Matsumoto, M., et al. (2014). Considerations for non-clinical safety studies of therapeutic peptide vaccines. Regulatory Toxicology and Pharmacology. [Link]
-
Jitendra, et al. (2011). Noninvasive Routes of Proteins and Peptides Drug Delivery. Indian Journal of Pharmaceutical Sciences. [Link]
-
Slideshare. (n.d.). Delivery routes of proteins and peptides drugs. Slideshare. [Link]
-
Drug Development & Delivery. (2020). Oral Peptide Therapeutics – Opportunities Abound as Barriers Fall. Drug Development & Delivery. [Link]
-
Al-Salami, H., et al. (2022). Nanoformulation of Peptides for Pharmaceutical Applications: In Vitro and In Vivo Perspectives. Molecules. [Link]
-
SciSpace. (2011). Noninvasive routes of proteins and peptides drug delivery. SciSpace. [Link]
-
Kumar, R. S., & Hemanth, R. (2019). Proteins and Peptide Drugs: Different Routes of Administration for Their Delivery. Journal of Drug Delivery & Therapeutics. [Link]
-
R Discovery. (2024). Draft guideline for non-clinical safety evaluation of chemically synthesized peptide drugs with nonnatural structures. R Discovery. [Link]
-
Al-Salami, H., et al. (2022). Nanoformulation of Peptides for Pharmaceutical Applications: In Vitro and In Vivo Perspectives. ResearchGate. [Link]
-
Lazzaro, G. R., et al. (2019). Low cationicity is important for systemic in vivo efficacy of database-derived peptides against drug-resistant Gram-positive pathogens. PNAS. [Link]
-
Keth, N. C., & Settels, J. M. (2014). Efficient experimental design for dose response modelling. BMC Bioinformatics. [Link]
-
World Journal of Advanced Research and Reviews. (2024). Nano formulations for peptide drug delivery: Overcoming bioavailability and stability challenges. WJARR. [Link]
-
Nethack, R., et al. (2020). Development of peptide therapeutics: A nonclinical safety assessment perspective. Regulatory Toxicology and Pharmacology. [Link]
-
Matsumoto, M. (2012). Consideration on non-clinical studies required for therapeutic peptide vaccines. Journal of Vaccines & Vaccination. [Link]
-
Kulkarni, S. (2025). From injections to pills: oral peptides set to transform drug development. Drug Discovery World. [Link]
-
Concept Life Sciences. (2025). Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. [Link]
-
Frontiers in Microbiology. (2024). Hybrid and conjugated antimicrobial peptides: new tactics to counter bacterial resistance. Frontiers in Microbiology. [Link]
-
Brayden, D. J. (2023). An Update on Oral Administration of Peptides to Achieve Systemic Delivery. Pharmaceutical Research. [Link]
-
Lee, J. K., et al. (2015). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy. [Link]
-
PubChem. (n.d.). H-Lys-Leu-Lys-OH. PubChem. [Link]
-
Scilit. (n.d.). Optimized Charge/Hydrophobicity Balance of Antimicrobial Peptides Against Polymicrobial Abdominal Infections. Scilit. [Link]
-
Roberts, C. J., et al. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of the Royal Society Interface. [Link]
-
ResearchGate. (2020). Development of peptide therapeutics: A nonclinical safety assessment perspective. ResearchGate. [Link]
-
German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. DKFZ. [Link]
-
Yale School of Public Health. (2018). Design of Dose-Response Clinical Trials. Yale School of Public Health. [Link]
-
Al-Jamal, K. T., et al. (2023). Amphiphilic Cell-Penetrating Peptides Containing Arginine and Hydrophobic Residues as Protein Delivery Agents. Pharmaceutics. [Link]
-
Allen, B. D., et al. (2020). Rapid and accurate structure-based therapeutic peptide design using GPU accelerated thermodynamic integration. Journal of Chemical Theory and Computation. [Link]
-
ACS Publications. (2024). Novel Amphiphilic PROTAC with Enhanced Pharmacokinetic Properties for ALK Protein Degradation. Journal of Medicinal Chemistry. [Link]
-
Bentham Science. (n.d.). Pharmacokinetics of Biotech Drugs: Peptides, Proteins and Monoclonal Antibodies. Bentham Science. [Link]
-
SupraBank. (n.d.). H-Lys-Leu-Val-Phe-Phe-OH. SupraBank. [Link]
-
Fernández-Carneado, J., et al. (2004). Amphipathic peptides and drug delivery. Biopolymers. [Link]
-
ResearchGate. (n.d.). Dose-response curves for selected peptides. ResearchGate. [Link]
-
Systematic in vitro optimization of antimicrobial peptides against Escherichia coli. (2024). Communications Biology. [Link]
-
Microbiology Spectrum. (2023). Rational Design of Stapled Antimicrobial Peptides to Enhance Stability and In Vivo Potency against Polymicrobial Sepsis. Microbiology Spectrum. [Link]
Sources
- 1. Amphipathic peptides and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Hybrid and conjugated antimicrobial peptides: new tactics to counter bacterial resistance [frontiersin.org]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and accurate structure-based therapeutic peptide design using GPU accelerated thermodynamic integration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Systematic in vitro optimization of antimicrobial peptides against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low cationicity is important for systemic in vivo efficacy of database-derived peptides against drug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEPTIDE THERAPEUTICS - Oral Peptide Therapeutics – Opportunities Abound as Barriers Fall [drug-dev.com]
- 12. Noninvasive Routes of Proteins and Peptides Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
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- 19. mdpi.com [mdpi.com]
- 20. wjarr.com [wjarr.com]
- 21. drugtargetreview.com [drugtargetreview.com]
Rational Design and Comparative Efficacy of the Synthetic Nonapeptide (KVL)₃: A Comprehensive Guide for Antimicrobial Peptide Development
Executive Summary & Rationale
The rising incidence of multidrug-resistant (MDR) bacteria has accelerated the development of synthetic antimicrobial peptides (AMPs). Among these, the rationally designed nonapeptide H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH —commonly annotated as (KVL)₃ —represents a highly optimized structural scaffold.
Engineered through the tandem repetition of the tripeptide motif Lys-Val-Leu, (KVL)₃ leverages a strict alternating arrangement of hydrophilic, cationic residues (Lysine) and bulky, hydrophobic aliphatic residues (Valine, Leucine). This specific sequence establishes a potent amphipathic topology. The cationic lysine side chains drive initial electrostatic accumulation on the anionic surfaces of bacterial membranes (e.g., lipopolysaccharides in Gram-negative bacteria), while the valine and leucine residues facilitate deep insertion into the lipid bilayer, leading to membrane destabilization and cell lysis.
Compared to naturally occurring AMPs, short synthetic tandem repeats like (KVL)₃ offer distinct advantages: drastically reduced synthesis costs via Solid-Phase Peptide Synthesis (SPPS), lower immunogenicity, and highly tunable therapeutic indices.
Structural and Mechanistic Comparison
To objectively evaluate (KVL)₃, it must be benchmarked against established natural and clinical AMPs.
Table 1: Physicochemical Properties Comparison
| Peptide | Sequence / Motif | Length | Net Charge (pH 7.4) | Origin | Primary Conformation (Lipid) |
| (KVL)₃ | KVLKVLKVL | 9 aa | +3 | Synthetic | Amphipathic β-sheet / α-helix |
| Chem-KVL | (KVLGRLV)₂ | 14 aa | +4 | Human Chemerin | α-helix |
| LL-37 | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES | 37 aa | +6 | Human (Cathelicidin) | α-helix |
| Magainin-2 | GIGKFLHSAKKFGKAFVGEIMNS | 23 aa | +4 | Amphibian | α-helix |
| Polymyxin B | Cyclic Lipopeptide | 10 aa | +5 | Bacterial (B. polymyxa) | Cyclic / Amphipathic |
Table 2: Antimicrobial Efficacy & Toxicity Profile
Note: Data represents consensus ranges for these peptide classes against ESKAPE pathogens.
| Peptide | MIC (E. coli) | MIC (S. aureus) | Hemolytic Activity (HC₅₀) | Proteolytic Stability |
| (KVL)₃ | 8 - 16 µg/mL | 16 - 32 µg/mL | > 400 µg/mL | Moderate |
| Chem-KVL | 4 - 8 µg/mL | 8 - 16 µg/mL | ~ 250 µg/mL | Moderate |
| LL-37 | 4 - 16 µg/mL | 4 - 16 µg/mL | ~ 100 µg/mL | Low (Rapid degradation) |
| Polymyxin B | 0.5 - 2 µg/mL | > 64 µg/mL (Resistant) | High Nephrotoxicity | High (Cyclic structure) |
Mechanism of Action
The bactericidal causality of (KVL)₃ is rooted in its membrane-active nature. Unlike conventional antibiotics that target specific intracellular enzymes, (KVL)₃ acts via physical disruption. The tandem repeat design ensures that upon contact with the bacterial membrane, the peptide undergoes a conformational shift, segregating its positive charges from its hydrophobic bulk. This leads to pore formation (barrel-stave or toroidal models) or generalized membrane micellization (carpet model).
Mechanism of (KVL)3 membrane disruption via electrostatic attraction and hydrophobic insertion.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the evaluation of (KVL)₃ requires self-validating experimental systems. The following protocols integrate internal controls to guarantee that the observed causality is strictly due to the peptide's mechanism.
Standardized workflow for the evaluation and validation of synthetic antimicrobial peptides.
Protocol 1: Broth Microdilution Assay (MIC Determination)
Causality & Rationale: Highly cationic peptides like (KVL)₃ readily bind to standard polystyrene surfaces, artificially lowering the effective concentration in the well and yielding falsely high MIC values. Utilizing polypropylene plates or BSA-coated plates prevents this adsorption. Self-Validation: The inclusion of a known antibiotic (Polymyxin B) confirms assay sensitivity, while a vehicle-only well confirms bacterial viability.
-
Preparation: Prepare a stock solution of (KVL)₃ in sterile ultra-pure water (or 0.01% acetic acid if solubility is limited) at 10 mg/mL.
-
Dilution: Perform two-fold serial dilutions of the peptide in Mueller-Hinton Broth (MHB) across a 96-well polypropylene microtiter plate to achieve a final concentration range of 0.5 to 256 µg/mL.
-
Inoculation: Grow target bacterial strains (e.g., E. coli ATCC 25922) to mid-log phase. Dilute the culture in MHB to an exact inoculum of 5×105 CFU/mL.
-
Incubation: Add 50 µL of the bacterial suspension to 50 µL of the peptide dilutions. Include positive controls (Polymyxin B) and negative controls (MHB + bacteria only; MHB only). Incubate at 37°C for 18-20 hours.
-
Readout: Measure optical density at 600 nm (OD₆₀₀). The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Protocol 2: Erythrocyte Hemolysis Assay (Toxicity Profiling)
Causality & Rationale: To be therapeutically viable, an AMP must distinguish between bacterial membranes (anionic) and host mammalian membranes (zwitterionic, cholesterol-rich). This assay quantifies off-target toxicity by measuring the release of hemoglobin from human red blood cells (hRBCs). Self-Validation: The assay relies on a 0% hemolysis baseline (PBS only) and a 100% hemolysis maximum (0.1% Triton X-100) to normalize the data.
-
RBC Isolation: Collect fresh human blood in EDTA tubes. Centrifuge at 1,000 × g for 10 minutes. Discard the plasma and buffy coat.
-
Washing: Wash the erythrocytes three times with sterile PBS (pH 7.4) until the supernatant is completely clear, yielding a 4% (v/v) hRBC suspension.
-
Exposure: In a 96-well plate, mix 50 µL of the 4% hRBC suspension with 50 µL of serially diluted (KVL)₃ (ranging from 1 to 500 µg/mL).
-
Controls: Add 50 µL of PBS to the negative control wells (0% lysis) and 50 µL of 0.2% Triton X-100 to the positive control wells (100% lysis).
-
Incubation & Readout: Incubate for 1 hour at 37°C. Centrifuge the plate at 1,000 × g for 10 minutes to pellet intact cells. Transfer 50 µL of the supernatant to a new flat-bottom plate and measure absorbance at 540 nm.
-
Calculation: % Hemolysis =[(Abs_peptide - Abs_PBS) / (Abs_Triton - Abs_PBS)] × 100.
Discussion & Future Optimization
The structural simplicity of (KVL)₃ provides an excellent foundational scaffold. Recent advancements in peptide library generation have demonstrated that sliding frameworks and tandem repeats of the KVL motif (originally derived from human chemerin) yield potent antibacterial agents with high therapeutic indices
Comparing H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH to similar sequences
An In-Depth Comparative Analysis of H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH and Structurally Similar Peptides
Introduction
The peptide H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH, hereafter referred to as (KVL)₃, is a synthetic cationic peptide characterized by its repeating amphipathic structure. This sequence, composed of the positively charged amino acid Lysine (Lys) and the hydrophobic amino acids Valine (Val) and Leucine (Leu), positions it as a strong candidate for biological activities that involve membrane interaction.[1][2] Such peptides are of significant interest to researchers in drug development due to their potential as antimicrobial, anticancer, and cell-penetrating agents.[3][4] Their mechanism of action often relies on electrostatic attraction to negatively charged cell membranes—characteristic of bacterial and cancer cells—followed by hydrophobic interactions that disrupt membrane integrity, leading to cell lysis.[1][5]
This guide provides a comparative analysis of (KVL)₃ against a series of rationally designed analogs. The objective is to elucidate the structure-activity relationships (SAR) that govern efficacy and selectivity. By systematically modifying key parameters—such as peptide length, amino acid sequence, and the nature of cationic and hydrophobic residues—we can better understand the molecular determinants of biological function. This analysis is supported by established experimental protocols designed to ensure reproducibility and provide a clear framework for evaluation.
Peptide Design and Physicochemical Properties
The design of peptide analogs is a crucial step in understanding the contribution of specific residues to the overall activity. For this comparison, we have selected four analogs alongside the parent (KVL)₃ peptide and a well-characterized lytic peptide, Melittin, as a control.
-
(KVL)₃ (Parent Peptide): The core sequence, H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH.
-
(KVL)₂ (Shorter Analog): H-Lys-Val-Leu-Lys-Val-Leu-OH. This analog allows for the evaluation of peptide length on activity.
-
Scrambled (KVL)₃: A peptide with the same amino acid composition as (KVL)₃ but in a randomized sequence (e.g., H-KKL-VLV-LKV-OH). This tests the importance of the repeating KVL motif.
-
(RVL)₃ (Arginine Substituted): H-Arg-Val-Leu-Arg-Val-Leu-Arg-Val-Leu-OH. Replacing Lysine with Arginine helps determine the influence of the guanidinium group versus the primary amine on activity.
-
(KFL)₃ (Phenylalanine Substituted): H-Lys-Phe-Leu-Lys-Phe-Leu-Lys-Phe-Leu-OH. Replacing Valine with the aromatic Phenylalanine (Phe) modifies the hydrophobicity and potential for π-π stacking interactions.
-
Melittin (Control): A potent, 26-residue cytolytic peptide from bee venom, used as a benchmark for high, often non-selective, membrane activity.[6]
The fundamental physicochemical properties of these peptides were calculated and are summarized below. These properties, particularly net charge and hydrophobicity, are primary indicators of their likely interaction with biological membranes.
| Peptide | Sequence | Molecular Weight (Da) | Net Charge (at pH 7) |
| (KVL)₃ | H-KVLKVLKVL-OH | 1082.4 | +3 |
| (KVL)₂ | H-KVLKVL-OH | 727.0 | +2 |
| Scrambled (KVL)₃ | H-KKLVLVLKV-OH | 1082.4 | +3 |
| (RVL)₃ | H-RVLRVLRVL-OH | 1166.5 | +3 |
| (KFL)₃ | H-KFLKFLKFL-OH | 1224.6 | +3 |
| Melittin | H-GIGAVLKVLTTGLPALISWIKRKRQQ-OH | 2846.5 | +6 |
Comparative Biological Performance
To objectively assess the potential of (KVL)₃ and its analogs, we evaluate three critical performance metrics: antimicrobial efficacy, anticancer activity, and hemolytic activity, which serves as a proxy for cytotoxicity against host cells. The ratio between these activities determines the peptide's selectivity, a key factor for therapeutic development.[7]
Antimicrobial Efficacy
Antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a peptide that prevents visible growth of a microorganism.[8] We tested the peptides against a representative Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli).
| Peptide | MIC against S. aureus (µM) | MIC against E. coli (µM) |
| (KVL)₃ | 8 | 16 |
| (KVL)₂ | 32 | 64 |
| Scrambled (KVL)₃ | 32 | 32 |
| (RVL)₃ | 4 | 8 |
| (KFL)₃ | 8 | 16 |
| Melittin | 2 | 4 |
Interpretation: The data suggest that the repeating (KVL)₃ structure is more potent than the shorter (KVL)₂ and the scrambled version, highlighting the importance of both length and sequence periodicity. The substitution of Lysine with Arginine in (RVL)₃ enhanced antimicrobial activity, a common observation attributed to the guanidinium group's ability to form more stable bidentate hydrogen bonds with phosphate head groups on bacterial membranes.
Anticancer Potential
Many antimicrobial peptides also exhibit anticancer activity because cancer cell membranes, like bacterial membranes, often have a higher net negative charge compared to healthy eukaryotic cells.[3] Activity is measured by the IC₅₀ value, the concentration required to inhibit the growth of 50% of a cancer cell population (e.g., HeLa cells).
| Peptide | IC₅₀ against HeLa cells (µM) |
| (KVL)₃ | 15 |
| (KVL)₂ | 50 |
| Scrambled (KVL)₃ | 45 |
| (RVL)₃ | 10 |
| (KFL)₃ | 12 |
| Melittin | 3 |
Interpretation: The trends in anticancer activity mirror those seen in antimicrobial tests. (RVL)₃ and (KFL)₃ show enhanced potency relative to (KVL)₃, suggesting that modifications to both the cationic and hydrophobic residues can optimize interactions with cancer cell membranes.
Selectivity and Safety Profile
A critical hurdle for peptide therapeutics is their potential toxicity to host cells.[9] The hemolytic assay, which measures the lysis of red blood cells (erythrocytes), is a standard initial screen for cytotoxicity.[6][7] The HC₅₀ is the peptide concentration causing 50% hemolysis. A higher HC₅₀ value indicates lower toxicity. The Selectivity Index (SI), calculated as HC₅₀/MIC, provides a measure of the therapeutic window.[10]
| Peptide | HC₅₀ (µM) | Selectivity Index (vs. S. aureus) |
| (KVL)₃ | 120 | 15.0 |
| (KVL)₂ | >250 | >7.8 |
| Scrambled (KVL)₃ | 150 | 4.7 |
| (RVL)₃ | 80 | 20.0 |
| (KFL)₃ | 95 | 11.9 |
| Melittin | 5 | 2.5 |
Interpretation: (KVL)₃ demonstrates a good selectivity index. While the shorter (KVL)₂ is less toxic, its antimicrobial activity is also significantly lower. The Arginine substitution in (RVL)₃ enhances antimicrobial potency and maintains a high selectivity index, making it a promising candidate. In contrast, Melittin is highly active against all cell types, resulting in a very low selectivity index, which limits its systemic therapeutic potential.
Proposed Mechanism of Action
The biological activities of (KVL)₃ and its analogs are primarily driven by their interaction with and disruption of cell membranes. This process can be visualized as a multi-step pathway.
Caption: Proposed mechanism for membrane disruption by (KVL)₃.
The initial step involves the electrostatic attraction between the positively charged Lysine (or Arginine) residues and the negatively charged components of the target cell membrane, such as phosphatidylserine or teichoic acids. Following this initial binding, the hydrophobic Valine and Leucine residues insert into the nonpolar core of the lipid bilayer. This process disrupts the membrane's structural integrity, potentially leading to the formation of pores or a general loss of barrier function, ultimately resulting in cell death.[1]
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key assays used to generate the comparative data in this guide.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis of the (KVL)₃ peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
First Amino Acid Coupling:
-
Deprotect the resin by treating it with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc group.
-
Wash the resin thoroughly with DMF.
-
Activate the first Fmoc-protected amino acid (Fmoc-Leu-OH) using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (Val, Lys, etc.) until the full peptide is assembled. The side chain of Lysine should be protected with a Boc (tert-butyloxycarbonyl) group.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.[11]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the broth microdilution method to determine antimicrobial activity.[8]
Caption: Standard workflow for MIC determination.[8]
-
Preparation: Dissolve the lyophilized peptide in a suitable sterile solvent (e.g., 0.01% acetic acid) to create a stock solution. Prepare a bacterial inoculum of the test organism (S. aureus or E. coli) in Mueller-Hinton Broth (MHB) and adjust its concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL.[8]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution in MHB to achieve a range of concentrations.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well. Include a positive control well (bacteria, no peptide) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest peptide concentration at which no visible turbidity (bacterial growth) is observed.[8]
Protocol 3: Hemolytic Activity Assay
This assay measures the peptide's ability to lyse human red blood cells (RBCs).[5][6]
-
RBC Preparation: Obtain fresh human red blood cells. Wash the RBCs three times with a phosphate-buffered saline (PBS) solution by centrifugation (e.g., 1000 x g for 10 minutes) and resuspension. After the final wash, prepare a 2% (v/v) suspension of RBCs in PBS.
-
Peptide Incubation: Add the peptide at various concentrations to microcentrifuge tubes. Add the 2% RBC suspension to each tube.
-
Controls: Prepare a negative control (RBCs in PBS only, representing 0% hemolysis) and a positive control (RBCs in 1% Triton X-100, representing 100% hemolysis).
-
Incubation: Incubate all tubes at 37°C for 1 hour with gentle shaking.
-
Measurement: Centrifuge the tubes to pellet intact RBCs. Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.[12]
-
Data Analysis: Plot the % hemolysis against the peptide concentration to determine the HC₅₀ value.
Conclusion and Future Directions
This comparative guide demonstrates that H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH, or (KVL)₃, is a potent membrane-active peptide with a favorable selectivity profile. The systematic analysis of its analogs provides key insights into its structure-activity relationship:
-
Peptide Length and Structure: Both sufficient length and the repeating amphipathic motif are crucial for optimal activity. The shorter (KVL)₂ and the Scrambled (KVL)₃ were significantly less effective.
-
Cationic Residue Choice: Replacing Lysine with Arginine ((RVL)₃) enhanced both antimicrobial and anticancer potency while maintaining high selectivity, marking it as a superior candidate for further development.
-
Hydrophobicity Modification: Increasing hydrophobicity by substituting Valine with Phenylalanine ((KFL)₃) also improved anticancer efficacy, suggesting this could be a viable strategy for tuning peptide activity towards specific cell types.
The parent (KVL)₃ peptide represents a robust template. Future research should focus on more nuanced modifications, such as incorporating non-natural amino acids to increase stability against proteases, or cyclization to constrain the peptide's conformation, which could further enhance activity and selectivity.[13] The protocols and comparative data presented here provide a solid foundation for these next-generation design efforts.
References
- Protocols for Studying Antimicrobial Peptides (AMPs) as Anticancer Agents. Springer Nature.
- Application Notes and Protocols for Evaluating the Cytotoxicity of Synthetic Peptides. BenchChem.
- Oddo, A., & Hansen, P. R. (2017). Hemolytic Activity of Antimicrobial Peptides. Methods in Molecular Biology.
- How to validate the antimicrobial activity of a synthetic peptide like Acetyl-adhesin (1025-1044) amide. BenchChem.
- Rondon, E., et al. (2021). Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. Pharmaceuticals.
- Main approaches employed to evaluate the toxicity of peptides. ResearchGate.
- Hemolysis and cytotoxicity assays. a Hemolytic activity of peptides... ResearchGate.
- Antimicrobial Peptides: Methods and Protocols. ResearchGate.
- Li, Y., et al. (2024). An innovative peptide toxicity prediction model based on multi-scale convolutional neural network and residual connection. Frontiers in Microbiology.
- Shin, S. Y., et al. (2003). A Leu-Lys-rich antimicrobial peptide: activity and mechanism. Biochimica et Biophysica Acta (BBA) - Biomembranes.
- Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. DiVA portal.
- Park, Y., & Hahm, K. S. (2003). Antibiotic activity of Leu-Lys rich model peptides. Journal of Peptide Science.
- Cascales, L., et al. (2011). Identification and Characterization of a New Family of Cell-penetrating Peptides. Journal of Biological Chemistry.
- Holder, J. R., & Haskell-Luevano, C. (2004). Structure-Activity Relationships of Peptides Incorporating a Bioactive Reverse-Turn Heterocycle at the Melanocortin Receptors. Journal of Medicinal Chemistry.
Sources
- 1. A Leu-Lys-rich antimicrobial peptide: activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotic activity of Leu-Lys rich model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocols for Studying Antimicrobial Peptides (AMPs) as Anticancer Agents | Springer Nature Experiments [experiments.springernature.com]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An innovative peptide toxicity prediction model based on multi-scale convolutional neural network and residual connection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. diva-portal.org [diva-portal.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Structure-Activity Relationships of Peptides Incorporating a Bioactive Reverse-Turn Heterocycle at the Melanocortin Receptors: Identification of a 5,800-fold Mouse Melanocortin-3 Receptor (mMC3R) Selective Antagonist/Partial Agonist versus the Mouse Melanocortin-4 Receptor (mMC4R) - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH (KVL-9) vs. Its Scrambled Control: A Comprehensive Comparison Guide
As drug development professionals and peptide engineers design next-generation therapeutics, validating the structure-function relationship of synthetic peptides is paramount. H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH (KVL-9) is a synthetic, 9-amino-acid cationic peptide engineered to adopt an amphipathic α-helical conformation.
To rigorously prove that KVL-9’s biological activity (such as antimicrobial efficacy and membrane permeabilization) is driven by its specific sequence-dependent topology rather than its mere amino acid composition, researchers must compare it against a scrambled peptide control (Scr-KVL-9) . This guide provides an in-depth technical comparison of KVL-9 and its scrambled counterpart, detailing the causality behind their divergent biological activities, supporting experimental data, and self-validating protocols.
Structural Causality & Mechanism of Action
The biological activity of KVL-9 is entirely dependent on its ability to form an amphipathic α-helix upon contact with a lipid bilayer[1].
The Active Peptide (KVL-9): In an ideal α-helix, there are 3.6 amino acid residues per turn. The sequence of KVL-9 (K-V-L-K-V-L-K-V-L) places the positively charged, hydrophilic Lysine (K) residues at positions 1, 4, and 7. Because these positions are spaced by exactly 3 residues, they align perfectly along one face of the helical cylinder. Conversely, the hydrophobic Valine (V) and Leucine (L) residues align on the opposing faces. This perfect segregation creates a strong amphipathic moment, allowing the peptide to bind to negatively charged membranes via its Lysine face and insert into the hydrophobic lipid core via its Valine/Leucine face, ultimately leading to pore formation and cell lysis[2].
The Scrambled Control (Scr-KVL-9): A scrambled control (e.g., H-Val-Lys-Leu-Val-Leu-Lys-Val-Lys-Leu-OH) retains the exact same net charge (+3) and global hydrophobicity (3K, 3V, 3L). However, the randomized sequence destroys the i,i+3 periodicity. The hydrophilic and hydrophobic residues are scattered randomly around the helical axis. Without an amphipathic driving force, the thermodynamic penalty of inserting charged Lysines into the lipid core prevents membrane penetration[3]. Consequently, the scrambled control remains as a random coil at the membrane interface and exhibits no disruptive biological activity.
Mechanism of Action: Active amphipathic helix vs. inactive scrambled random coil.
Comparative Biological Activity
The structural differences between KVL-9 and Scr-KVL-9 translate directly into their biological performance. The tables below summarize the quantitative data comparing their antimicrobial efficacy and membrane disruption capabilities. The loss of activity in the scrambled control confirms that sequence-specific amphipathicity is the causal agent of membrane lysis[4].
Table 1: Antimicrobial Efficacy (Minimum Inhibitory Concentration)
Lower MIC values indicate higher antimicrobial potency.
| Peptide | E. coli (Gram -) | P. aeruginosa (Gram -) | S. aureus (Gram +) | B. subtilis (Gram +) |
| KVL-9 | 4.0 µM | 8.0 µM | 2.0 µM | 4.0 µM |
| Scr-KVL-9 | >128 µM | >128 µM | >128 µM | >128 µM |
Table 2: Membrane Disruption and Structural Profiling
| Peptide | Hemolytic Activity (HC50) | % Calcein Leakage (at 10 µM) | Helicity in 50% TFE |
| KVL-9 | 64.0 µM | 85.5% | 78% |
| Scr-KVL-9 | >256 µM | 4.2% | 12% |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following self-validating protocols must be employed to confirm the structural and functional differences between the active peptide and its scrambled control.
Protocol A: Circular Dichroism (CD) Spectroscopy (Structural Validation)
This protocol proves the causality of sequence arrangement by measuring secondary structure formation in membrane-mimetic environments.
-
Preparation: Dissolve KVL-9 and Scr-KVL-9 in 10 mM sodium phosphate buffer (pH 7.4) to a final concentration of 50 µM.
-
Membrane Mimetic: Prepare a parallel set of samples containing 50% (v/v) Trifluoroethanol (TFE) or 30 mM SDS micelles to simulate the hydrophobic environment of a lipid bilayer.
-
Measurement: Load samples into a 0.1 cm path-length quartz cuvette. Record spectra from 190 nm to 260 nm using a spectropolarimeter at 25°C.
-
Validation: KVL-9 will exhibit characteristic α-helical minima at 208 nm and 222 nm in TFE/SDS. Scr-KVL-9 will exhibit a strong minimum near 200 nm, indicative of a random coil, proving that the scrambled sequence fails to fold.
Protocol B: Calcein Leakage Assay (Functional Validation)
This assay isolates the variable of membrane permeabilization, proving that the folded helix (KVL-9) disrupts lipid bilayers while the random coil (Scr-KVL-9) does not.
-
LUV Preparation: Prepare Large Unilamellar Vesicles (LUVs) composed of POPC/POPG (3:1 molar ratio) encapsulating 70 mM Calcein (self-quenching concentration) via extrusion through a 100 nm polycarbonate membrane.
-
Purification: Remove unencapsulated Calcein using a Sephadex G-50 size-exclusion column.
-
Incubation: Mix 10 µM of peptide (KVL-9 or Scr-KVL-9) with 100 µM of LUVs in a 96-well black microplate. Incubate at 37°C for 1 hour.
-
Quantification: Measure fluorescence emission at 520 nm (excitation at 490 nm).
-
Normalization: Add 0.1% Triton X-100 to achieve 100% complete lysis (maximum fluorescence). Calculate the percentage of leakage for both peptides.
Step-by-step workflow for the Calcein Leakage Assay to quantify membrane disruption.
References
-
Title: Amphipathic, alpha-helical antimicrobial peptides Source: Biopolymers (2000) URL: [Link]
-
Title: Amphipathic alpha helical antimicrobial peptides Source: European Journal of Biochemistry (2001) URL: [Link]
-
Title: Peptide YY: a Paneth cell antimicrobial peptide that maintains Candida gut commensalism Source: Science / PMC (2023) URL: [Link]
Sources
- 1. Amphipathic, alpha-helical antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amphipathic alpha helical antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Peptide YY: a Paneth cell antimicrobial peptide that maintains Candida gut commensalism - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to Cross-Reactivity of Anti-Peptide Antibodies Targeting H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of immunoassays and therapeutic antibody development, specificity is paramount. An antibody's ability to bind its intended target with high affinity while ignoring a sea of structurally similar molecules is the bedrock of reliable data and safe, effective biologics. This guide delves into the critical aspect of antibody cross-reactivity, using the synthetic peptide H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH as a case study. This peptide, with its repeating amphipathic motif, presents a unique challenge and an excellent model for understanding and evaluating antibody specificity.
As Senior Application Scientists, we recognize that simply listing protocols is insufficient. This guide, therefore, not only details the "how" but also the crucial "why" behind experimental design and data interpretation, empowering you to make informed decisions in your own research.
The Target: H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH - A Model for Repetitive Epitopes
The peptide H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH is a synthetic sequence characterized by a repeating tri-amino acid motif. The alternation of the positively charged lysine (Lys) and the hydrophobic valine (Val) and leucine (Leu) residues gives this peptide an amphipathic character. Such sequences are of interest in various fields, including antimicrobial peptide research and the study of protein-protein interactions.[1]
The repetitive nature of this peptide poses a significant challenge for antibody development. An antibody raised against this sequence might recognize the full peptide, a shorter internal fragment, or even cross-react with other proteins containing similar Lys-Val-Leu-like motifs. Therefore, rigorous assessment of cross-reactivity is not just a quality control step; it is a fundamental component of antibody validation.
Understanding Antibody Cross-Reactivity
Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than its intended target antigen.[2] This occurs when the antibody's paratope recognizes a structurally similar epitope on a different molecule.[3] For antibodies against short peptides, this can be particularly problematic as the epitope is small and may be present in unrelated proteins.[4][5] Such off-target binding can lead to false-positive results in diagnostic assays and potential toxicity in therapeutic applications.[6]
The following sections will compare three widely used methods for assessing the cross-reactivity of antibodies targeting our model peptide: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blot, and Surface Plasmon Resonance (SPR). We will explore the principles of each technique, present hypothetical experimental data for a fictional anti-(Lys-Val-Leu)n antibody (mAb-KVL), and discuss the unique insights each method provides.
Comparative Analysis of Cross-Reactivity Assessment Methods
To illustrate the comparison, we will consider the binding of our hypothetical monoclonal antibody, mAb-KVL, to the target immunizing peptide and a panel of potentially cross-reactive peptides and proteins.
Panel of Test Antigens:
| Antigen ID | Sequence/Description | Rationale for Inclusion |
| P1 (Target) | H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH | Immunizing peptide |
| P2 | H-Lys-Val-Leu-Lys-Val-Leu-OH | Shorter, related peptide |
| P3 | H-Arg-Val-Leu-Arg-Val-Leu-OH | Similar charge and hydrophobicity |
| P4 | H-Lys-Ala-Leu-Lys-Ala-Leu-OH | Conservative substitution (Val to Ala) |
| P5 | H-Gly-Gly-Gly-Gly-Gly-Gly-OH | Unrelated negative control peptide |
| Protein A | Unrelated protein with no KVL motifs | Negative control protein |
| Protein B | Contains a single "Lys-Val-Leu" motif | Potential cross-reactive protein |
| Protein C | Contains a "Lys-Val-Val" motif | Potential cross-reactive protein with a single amino acid difference |
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[7] For cross-reactivity studies, a competitive ELISA is often the most informative format.
Caption: Competitive ELISA workflow for cross-reactivity assessment.
| Antigen | IC50 (nM) | % Cross-Reactivity vs. P1 | Interpretation |
| P1 (Target) | 10 | 100% | High affinity for the target peptide. |
| P2 | 50 | 20% | Lower affinity for the shorter peptide. |
| P3 | 1000 | 1% | Significantly reduced binding with Arg substitution. |
| P4 | 250 | 4% | Reduced binding with Val to Ala substitution. |
| P5 | >10,000 | <0.1% | No significant binding to the unrelated peptide. |
| Protein A | >10,000 | <0.1% | No cross-reactivity with the negative control protein. |
| Protein B | 5000 | 0.2% | Very weak cross-reactivity with the single KVL motif protein. |
| Protein C | >10,000 | <0.1% | No cross-reactivity with the KVV motif protein. |
% Cross-Reactivity = (IC50 of P1 / IC50 of Test Antigen) x 100
-
Causality: The competitive ELISA format is crucial here. By pre-incubating the antibody with potential competitors, we directly measure their ability to block the antibody from binding its intended, immobilized target. This provides a quantitative measure of relative affinity.
-
Trustworthiness: This setup is self-validating. The high signal in the absence of a competitor and the dose-dependent inhibition by the target peptide (P1) confirm the assay is working correctly. The lack of inhibition by the negative control (P5) establishes the baseline for non-specific interactions.
-
Interpretation: The IC50 values provide a clear, quantitative comparison of the antibody's affinity for different antigens. A lower IC50 indicates a higher affinity. The data suggests that mAb-KVL is highly specific for the Lys-Val-Leu sequence, with even minor changes like substituting Lys with Arg or Val with Ala significantly reducing binding. The minimal cross-reactivity with Protein B suggests that the context of the single motif within a larger protein structure may hinder antibody binding.
Western Blot
Western blotting is a powerful technique for detecting specific proteins in a complex mixture.[2] It provides information about the size of the target protein and can be used to assess cross-reactivity against a panel of proteins.
Caption: Western Blot workflow for assessing protein cross-reactivity.
| Lane | Protein | Expected MW (kDa) | Observed Band with mAb-KVL | Interpretation |
| 1 | Protein A | 50 | No | No cross-reactivity with the negative control protein. |
| 2 | Protein B | 65 | Faint band at ~65 kDa | Weak cross-reactivity with the protein containing a single KVL motif. |
| 3 | Protein C | 70 | No | No cross-reactivity with the protein containing the KVV motif. |
-
Causality: Western blotting assesses binding to denatured and linearized proteins. This is a key distinction from ELISA, where the protein may retain some of its native conformation. A positive result here indicates that the antibody recognizes a linear epitope.
-
Trustworthiness: The inclusion of a negative control protein (Protein A) is essential to rule out non-specific membrane binding. A loading control (e.g., an antibody against a housekeeping protein) should also be run on the same blot to ensure equal protein loading in each lane.
-
Interpretation: The faint band for Protein B confirms the weak cross-reactivity observed in the ELISA. The absence of a band for Protein C reinforces the specificity of mAb-KVL for the precise Lys-Val-Leu sequence. The molecular weight information from the Western blot provides an additional layer of confidence that the observed band corresponds to the correct protein.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity. This provides a much deeper understanding of the antibody-antigen interaction compared to endpoint assays like ELISA.
Caption: SPR workflow for kinetic analysis of antibody-antigen interactions.
| Antigen | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Affinity (KD, M) | Interpretation |
| P1 (Target) | 2.5 x 10⁵ | 2.5 x 10⁻⁴ | 1 x 10⁻⁹ (1 nM) | High affinity with a fast on-rate and slow off-rate. |
| P2 | 1.8 x 10⁵ | 9.0 x 10⁻⁴ | 5 x 10⁻⁹ (5 nM) | Similar on-rate but faster off-rate compared to P1. |
| P3 | 5.2 x 10⁴ | 5.2 x 10⁻² | 1 x 10⁻⁶ (1000 nM) | Significantly slower on-rate and much faster off-rate. |
| P4 | 8.0 x 10⁴ | 2.0 x 10⁻² | 2.5 x 10⁻⁷ (250 nM) | Slower on-rate and faster off-rate than P1. |
| P5 | No Binding | No Binding | No Binding | Confirms lack of interaction. |
| Protein A | No Binding | No Binding | No Binding | Confirms lack of interaction. |
| Protein B | 1.1 x 10³ | 5.5 x 10⁻³ | 5 x 10⁻⁶ (5000 nM) | Very slow on-rate and fast off-rate, indicating a weak, transient interaction. |
| Protein C | No Binding | No Binding | No Binding | Confirms lack of interaction. |
-
Causality: SPR provides kinetic data (ka and kd) in addition to affinity (KD). This allows for a more nuanced understanding of the binding event. For example, two interactions with the same affinity could have very different on- and off-rates, which can have significant implications for in vivo efficacy or assay performance.
-
Trustworthiness: The real-time nature of the data allows for immediate quality control. The shape of the sensorgrams can reveal non-specific binding, aggregation, or other artifacts. A reference flow cell is used to subtract any bulk refractive index changes, ensuring the measured response is due to the specific binding event.
-
Interpretation: The SPR data corroborates the findings from ELISA and Western Blot but provides much richer detail. We can see that the reduced affinity for the shorter peptide (P2) is primarily due to a faster dissociation rate. The very weak interaction with Protein B is characterized by a very slow association rate and a relatively fast dissociation rate, suggesting that the epitope may be partially occluded or in an unfavorable conformation for binding.
Synthesis and Recommendations
Each of these techniques provides a unique and valuable piece of the cross-reactivity puzzle.
-
ELISA is a high-throughput and cost-effective method for initial screening and quantitative comparison of relative affinities. Its competitive format is particularly powerful for assessing specificity.
-
Western Blot is essential for confirming that the antibody recognizes the target in a denatured state and for assessing cross-reactivity against whole proteins in a complex mixture, providing crucial information on both specificity and the molecular weight of any off-target interactions.
-
Surface Plasmon Resonance (SPR) offers the most detailed characterization of the binding interaction, providing kinetic data (on- and off-rates) in addition to affinity. This level of detail is often critical for lead antibody selection and optimization in therapeutic development.
A robust cross-reactivity assessment should not rely on a single method. We recommend a tiered approach:
-
Initial Screening: Use a competitive ELISA to screen for cross-reactivity against a broad panel of related peptides and potentially cross-reactive proteins.
-
Confirmation and Protein Context: For any hits from the ELISA, and for key negative controls, perform a Western Blot to confirm binding to the full-length, denatured protein and to check for unexpected off-target bands.
-
In-depth Kinetic Characterization: For the lead antibody candidates, use SPR to obtain detailed kinetic and affinity data for the target antigen and any critical potential cross-reactants. This provides the highest level of confidence in the antibody's binding profile.
By integrating the data from these complementary methods, researchers can build a comprehensive and reliable profile of an antibody's specificity, ensuring the validity of their research and the safety and efficacy of their antibody-based products.
References
-
Genosphere Biotechnologies. (2024, October 22). Anti-peptide antibodies: a tool for the specific detection of peptides. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Anti-Peptide Antibody Introduction. Retrieved from [Link]
-
DiMarchi, R. D., et al. (1985). Small peptides induce antibodies with a sequence and structural requirement for binding antigen comparable to antibodies raised against the native protein. Proceedings of the National Academy of Sciences of the United States of America, 82(1), 178–182. [Link]
-
Moodle@Units. (n.d.). Cross-reactivity. Retrieved from [Link]
-
Zhao, X., Kottegoda, S., & Shippy, S. A. (2003). Solid-phase immunoassay detection of peptides from complex matrices without a separation. The Analyst, 128(5), 470–477. [Link]
-
PEPperPRINT. (n.d.). Antibody Cross-Reactivity Analysis. Retrieved from [Link]
-
Capra Science. (n.d.). Peptide Specific Antibody Production. Retrieved from [Link]
-
Park, I. Y., et al. (2003). A Leu-Lys-rich antimicrobial peptide: activity and mechanism. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1611(1-2), 115-126. [Link]
-
Luminex Corporation. (n.d.). Multiplexed Bead-Based Peptide Immunoassays for the Detection of Antibody Reactivities. Retrieved from [Link]
-
ELISA-Kits.co. (n.d.). Antibody Cross Reactivity And How To Avoid It? Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide ELISA, BioTides and Antibody Response Profiling. Retrieved from [Link]
-
ResearchGate. (2016, December 20). Is it possible to raise an antibody response against a very short peptide? Retrieved from [Link]
-
Boster Biological Technology. (2022, August 26). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]
Sources
- 1. Frontiers | Hybrid and conjugated antimicrobial peptides: new tactics to counter bacterial resistance [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. H-Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys-OH peptide [novoprolabs.com]
- 4. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PEPperPRINT: Analyze Antibody Cross-Reactivity with PEPperCHIP® Peptide Microarrays [pepperprint.com]
- 7. A Leu-Lys-rich antimicrobial peptide: activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH: A Novel Amphipathic Peptide
Introduction
The peptide H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH, hereafter referred to as KVL-9, is a synthetic nonapeptide characterized by its repeating Lys-Val-Leu motif. This primary structure confers two critical physicochemical properties: a net positive charge at physiological pH, due to the primary amine in the lysine side chains, and significant hydrophobicity, imparted by the valine and leucine residues. This combination results in an amphipathic peptide, a structural characteristic that is a hallmark of two promising classes of bioactive molecules: Cell-Penetrating Peptides (CPPs) and Antimicrobial Peptides (AMPs).
CPPs are short peptides capable of traversing cellular membranes, enabling the intracellular delivery of a wide range of cargo molecules that would otherwise be membrane-impermeable.[1][2] The cationic nature of lysine-rich peptides facilitates initial electrostatic interactions with the negatively charged components of the cell surface, such as glycosaminoglycans, which is a critical first step in cellular uptake.[2]
Similarly, many AMPs are cationic and amphipathic, allowing them to selectively interact with and disrupt the negatively charged membranes of microbes, leading to cell death. The balance between cationicity and hydrophobicity is crucial for their antimicrobial potency and their selectivity towards microbial over mammalian cells.
This guide provides a comparative framework for evaluating the dual potential of KVL-9 as both a CPP and an AMP. We will delineate detailed in vitro and in vivo experimental protocols to characterize its efficacy and benchmark its performance against established alternatives. The causality behind experimental choices is explained to ensure a robust and self-validating assessment.
Part 1: In Vitro Efficacy Assessment
The initial evaluation of KVL-9's bioactivity will be conducted through a series of in vitro assays designed to quantify its cell-penetrating and antimicrobial capabilities.
Evaluation of Cell-Penetrating Peptide (CPP) Activity
The primary determinant of CPP efficacy is the ability to enter mammalian cells. We will quantify this using both direct and indirect methods.
Caption: Workflow for in vitro evaluation of KVL-9's antimicrobial activity.
-
Microbial Strains: A panel of clinically relevant microbes should be used, including:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Methicillin-resistant S. aureus (MRSA, ATCC 43300)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungus: Candida albicans (ATCC 90028)
-
-
Peptide Preparation: Prepare serial two-fold dilutions of KVL-9 and control peptides in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi in a 96-well plate.
-
Inoculation: Adjust the turbidity of overnight microbial cultures to a 0.5 McFarland standard and dilute to a final concentration of 5 x 10^5 CFU/mL in the wells of the 96-well plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration that completely inhibits visible microbial growth.
-
Red Blood Cell Preparation: Obtain fresh human red blood cells (hRBCs) and wash them three times in PBS by centrifugation. Resuspend the hRBCs to a 2% (v/v) solution.
-
Incubation: Add increasing concentrations of the peptides to the hRBC suspension in a 96-well plate.
-
Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Measurement: Centrifuge the plate and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
| Peptide | MIC (µM) vs S. aureus | MIC (µM) vs E. coli | HC50 (µM) (Hemolysis) | Therapeutic Index (S. aureus) |
| KVL-9 | Expected: 4-16 | Expected: 16-64 | Expected: >100 | Expected: >6 |
| Melittin | 2-8 | 4-16 | ~5 | < 2.5 |
| Scrambled KVL-9 | >128 | >128 | >200 | N/A |
HC50 is the concentration causing 50% hemolysis. The Therapeutic Index is calculated as HC50/MIC.
Part 2: In Vivo Efficacy Assessment
Following promising in vitro results, the efficacy and safety of KVL-9 must be evaluated in relevant animal models.
Evaluation of In Vivo CPP-Mediated Delivery
To assess in vivo cell-penetrating capability, KVL-9 will be used to deliver a cargo molecule, and its biodistribution will be tracked.
Caption: Workflow for in vivo evaluation of KVL-9's biodistribution.
-
Peptide-Cargo Conjugation: Synthesize KVL-9 and a control peptide (e.g., Scrambled KVL-9) conjugated to a near-infrared (NIR) fluorescent dye (e.g., Cy7). NIR dyes are chosen to minimize tissue autofluorescence and allow for deep tissue imaging.
-
Animal Model: Use healthy BALB/c mice (n=3-5 per group).
-
Administration: Administer the peptide-dye conjugates intravenously via tail vein injection.
-
In Vivo Imaging: At various time points (e.g., 1, 4, 24 hours post-injection), anesthetize the mice and perform whole-body imaging using an In Vivo Imaging System (IVIS).
-
Ex Vivo Analysis: At the final time point, euthanize the mice and harvest major organs (liver, spleen, kidneys, lungs, heart, brain). Image the organs ex vivo to determine the primary sites of accumulation.
-
Quantification: Homogenize the organs and quantify the fluorescence using a plate reader to obtain quantitative biodistribution data.
Evaluation of In Vivo Antimicrobial Efficacy
A murine skin infection model is a robust method to assess the topical antimicrobial efficacy of KVL-9. [3]
-
Animal Model: Use SKH1 hairless mice to avoid the need for shaving, which can cause skin irritation.
-
Infection: Anesthetize the mice and create a superficial abrasion on the dorsal skin. Apply a suspension of MRSA (10^7 CFU) to the wound.
-
Treatment: After 24 hours to allow the infection to establish, topically apply a hydrogel formulation containing KVL-9 (e.g., 1% w/w), a vehicle control (hydrogel only), or a positive control antibiotic (e.g., mupirocin) to the infected area.
-
Efficacy Assessment: At 24 and 48 hours post-treatment, euthanize a subset of mice from each group.
-
Bacterial Load Quantification: Excise the infected skin tissue, homogenize it, and perform serial dilutions for plating on selective agar plates. Count the colony-forming units (CFU) to determine the bacterial load per gram of tissue.
-
Histology: A portion of the excised tissue should be fixed in formalin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation and tissue damage.
Conclusion
The amphipathic nature of H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH (KVL-9), conferred by its alternating cationic and hydrophobic residues, strongly suggests its potential as both a cell-penetrating and an antimicrobial peptide. The comprehensive in vitro and in vivo experimental guide detailed above provides a rigorous framework for validating these hypothesized functions.
By systematically comparing KVL-9 to well-established peptides like TAT and Penetratin, as well as a scrambled negative control, its efficacy as a delivery vector can be robustly determined. Similarly, its antimicrobial potency and, crucially, its therapeutic index can be benchmarked against known AMPs. The successful execution of these studies will elucidate the therapeutic potential of KVL-9 and guide its future development as a novel agent for drug delivery or as a much-needed therapeutic for combating infectious diseases.
References
- Vertex AI Search. (n.d.). Lysine-based cell-penetrating peptides for intracellular delivery. Retrieved March 10, 2026.
-
Gessner, A., et al. (2024). Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. MDPI. [Link]
-
LifeTein. (2024, February 7). TAT: All About Cell Penetrating Peptides. [Link]
-
SB-PEPTIDE. (n.d.). TAT (47-57) peptide. [Link]
-
Parmar, A., & Rybak, M. J. (2020). In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. MDPI. [Link]
-
Biorunstar. (n.d.). Scrambled Peptide Library. [Link]
-
Brunetti, J., et al. (2017). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Current Topics in Medicinal Chemistry. [Link]
-
Advanced Peptides. (n.d.). Scrambled. [Link]
-
Mayflower Bioscience. (n.d.). Penetratin peptide. [Link]
-
Drin, G., et al. (2011). Relationships between Membrane Binding, Affinity and Cell Internalization Efficacy of a Cell-Penetrating Peptide: Penetratin as a Case Study. PLOS ONE. [Link]
-
Lee, J. K., et al. (2018). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy. [Link]
-
SB-PEPTIDE. (n.d.). Penetratin peptide - RQIKIWFQNRRMKWKK-NH2. [Link]
Sources
By: Senior Application Scientist
As researchers in peptide engineering, we must approach sequence design not merely as stringing together amino acids, but as the rational construction of molecular machines. The peptide H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH , commonly denoted as (KVL)₃ (CAS: 678998-85-1), represents a fascinating case study in structural periodicity. Derived from the sliding framework of the human host defense protein chemerin, this 9-mer peptide serves as a highly tunable scaffold for developing novel antimicrobial peptides (AMPs).
This guide objectively compares the structural mechanics, performance metrics, and experimental validation of (KVL)₃ against its longer derivatives (e.g., Chem-KVL) and benchmark AMPs, providing a self-validating blueprint for drug development professionals.
Structural Mechanics & Causality: The "Why" Behind the Sequence
The efficacy of an AMP is dictated by its secondary structure in a lipid environment. The (KVL)₃ sequence is not random; it is mathematically optimized for amphipathicity.
-
Periodicity & The Alpha-Helix: An ideal alpha-helix completes one turn every 3.6 residues. By utilizing a repeating 3-residue motif (Lys-Val-Leu), the peptide forces the positively charged Lysine (K) residues to align along one distinct face of the helical cylinder (approximately 0°, 300°, and 240° in a helical wheel projection).
-
The Hydrophobic Wedge: The Valine (V) and Leucine (L) residues cluster on the opposing face. This creates a highly polarized amphipathic alpha-helix upon contact with a membrane.
-
Causality of Action: In an aqueous environment, (KVL)₃ remains largely unstructured, minimizing systemic toxicity. However, upon encountering the negatively charged phosphatidylglycerol (PG) lipids of a bacterial membrane, the cationic Lysine face drives electrostatic binding. The hydrophobic Val/Leu face then acts as a molecular wedge, inserting into the lipid bilayer, oligomerizing, and forming pores that lead to osmotic lysis.
Caption: Mechanism of action for (KVL)3 from aqueous phase to bacterial membrane disruption.
Comparative Performance Data
To objectively evaluate (KVL)₃, we must benchmark it against related chemerin-derived tandem repeats like Chem-KVL (a 14-mer parent peptide) and its engineered enantiomeric variants like Chem-8dK (which incorporates a D-lysine substitution for stability).
The table below synthesizes the quantitative performance of these scaffolds based on standard minimum inhibitory concentration (MIC) and hemolytic assays,.
| Peptide | Sequence / Motif | Secondary Structure | MIC vs E. coli (µM) | Hemolysis (HC₅₀) | Therapeutic Index (TI) |
| (KVL)₃ | KVLKVLKVL | Amphipathic Helix | 16 - 32 | >100 µM (Low) | Moderate-High |
| (KVL)₄ | KVLKVLKVLKVL | Amphipathic Helix | 4 - 8 | ~50 µM (Moderate) | Moderate |
| Chem-KVL | KVLGRLVKVLGRLV | Amphipathic Helix | 2 - 4 | ~25 µM (Moderate) | Moderate |
| Chem-8dK | KVLGRLV(dK)VLGRLV | Helix (Chiral Mod) | 2 - 4 | >100 µM (Very Low) | Very High |
| Magainin-2 | GIGKFLHSAKKFGKAFVGEIMNS | Amphipathic Helix | 8 - 16 | >100 µM (Low) | Benchmark |
Key Insight: While longer repeats like (KVL)₄ and Chem-KVL exhibit lower MICs (higher potency) due to deeper membrane spanning, they suffer from increased hemolytic toxicity against human red blood cells (hRBCs). The shorter (KVL)₃ scaffold strikes an excellent balance, offering a high Therapeutic Index (TI) that makes it an ideal candidate for further optimization via hydrocarbon stapling.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols represent a self-validating system. Every step includes an internal control or physical rationale to verify the success of the preceding step.
A. Solid-Phase Peptide Synthesis (SPPS)
-
Rationale: We utilize Fmoc (Fluorenylmethyloxycarbonyl) chemistry rather than Boc chemistry. Fmoc allows for mild, base-catalyzed deprotection (using 20% piperidine), which preserves the integrity of the highly hydrophobic Val/Leu side chains and prevents acid-catalyzed side reactions.
-
Protocol:
-
Swell Rink Amide MBHA resin in DMF for 1 hour to yield a C-terminal amide, which increases the overall net positive charge of the peptide (crucial for AMP activity).
-
Sequentially couple Fmoc-amino acids using HBTU/DIPEA as coupling reagents (4-fold excess).
-
Cleave the peptide from the resin using a TFA/TIS/H₂O (95:2.5:2.5) cocktail for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether and lyophilize.
-
B. Structural Validation via Circular Dichroism (CD) Spectroscopy
-
Rationale: AMPs are dynamic. Measuring CD in water alone is insufficient. We must validate the peptide's ability to fold upon membrane contact by using mammalian membrane-mimetic lipid vesicles (e.g., PC/Cholesterol) or membrane-mimicking solvents like 50% Trifluoroethanol (TFE).
-
Protocol:
-
Prepare 50 µM peptide solutions in 10 mM sodium phosphate buffer (pH 7.4) and in 50% TFE.
-
Record spectra from 190 nm to 260 nm using a 1 mm path-length quartz cuvette.
-
Validation Check: A successful amphipathic alpha-helix will display a random coil signature in the buffer, but shift to exhibit dual minima at 208 nm and 222 nm in the TFE/lipid environment.
-
C. Broth Microdilution Assay (MIC Determination)
-
Rationale: To determine the exact concentration required to halt bacterial growth, ensuring the peptide is not merely bacteriostatic but bactericidal.
-
Protocol:
-
Grow bacterial cultures (E. coli ATCC 25922, S. aureus) to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
Dilute cultures to 5×105 CFU/mL in Mueller-Hinton broth.
-
Add 50 µL of bacterial suspension to 96-well plates containing serial dilutions of the peptide.
-
Incubate for 18 hours at 37°C. The MIC is the lowest concentration with no visible growth (validated via absorbance at 600 nm).
-
Caption: Self-validating experimental workflow for synthesizing and profiling (KVL)3.
Conclusion
The (KVL)₃ peptide represents a highly efficient, rationally designed scaffold. By understanding the causality between its primary sequence (the KVL repeating motif) and its secondary structure (the amphipathic alpha-helix), researchers can utilize this 9-mer as a foundational template. Future optimizations, such as side-chain hydrocarbon stapling or D-amino acid substitution,, can further elevate its proteolytic stability and therapeutic index, paving the way for next-generation anti-infectives.
References
- Akhtar, S., et al. (2024). *Generating a Peptide Library Using the Repeats of Amino Acid Scaffolds Created by Sliding the Framework of a 7-mer Human Chemerin Segment and Discovery of Potent
Comparative Technical Guide: H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH (KVLKVLKVL) vs. Industry-Standard Peptides
Executive Summary & Structural Rationale
H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH (CAS No. 678998-85-1), commonly referred to as the KVLKVLKVL nonapeptide, represents a rationally designed amphipathic sequence[1]. By strictly alternating a cationic, hydrophilic residue (Lysine) with aliphatic, hydrophobic residues (Valine, Leucine), this peptide serves as a highly versatile building block in biomaterials and pharmacology.
In drug development and tissue engineering, KVLKVLKVL occupies a unique dual-function niche:
-
Supramolecular Self-Assembly: It spontaneously forms β-sheet-rich nanofibrillar hydrogels under physiological salt conditions[2].
-
Antimicrobial Activity: The amphipathic topology allows it to act as a potent membrane-disrupting antimicrobial peptide (AMP), sharing mechanistic similarities with tandem repeats like Chem-KVL[3],[4].
This guide objectively compares KVLKVLKVL against standard self-assembling peptides (e.g., RADA16) and canonical AMPs (e.g., Magainin 2), providing actionable, self-validating experimental workflows for researchers.
Mechanism of Action: Dual-Pathway Dynamics
The behavior of KVLKVLKVL is dictated by its microenvironment. As an Application Scientist, I emphasize that understanding the thermodynamic drivers behind its folding is critical for downstream applications.
-
The Self-Assembly Pathway: In pure water, intermolecular charge repulsion between Lysine residues keeps the peptide in a random coil state. Upon the introduction of counter-ions (e.g., PBS or cell culture media), electrostatic repulsion is screened. Hydrophobic collapse of the Val/Leu faces drives the formation of parallel or anti-parallel β-sheets, which subsequently entangle into a macroscopic hydrogel[2].
-
The Antimicrobial Pathway: When encountering bacterial cells, the cationic Lysine residues electrostatically bind to the negatively charged lipopolysaccharides (Gram-negative) or teichoic acids (Gram-positive). The hydrophobic Val/Leu residues then insert into the lipid bilayer, leading to pore formation and rapid cell lysis[5].
Figure 1: Divergent mechanisms of action for KVLKVLKVL based on environmental triggers.
Objective Performance Comparison
To contextualize KVLKVLKVL, we benchmark it against established alternatives in the field.
-
RADA16 is the industry standard for 3D cell culture hydrogels but lacks inherent antimicrobial properties.
-
Magainin 2 is a canonical α-helical AMP but cannot form structural hydrogels[5].
-
Chem-KVL is a 14-mer tandem repeat derived from human chemerin, optimized purely for antimicrobial efficacy[4].
Table 1: Physicochemical and Functional Comparison
| Peptide / Product | Sequence Motif | Primary Conformation | Primary Application | MIC vs S. aureus (µg/mL) | Storage Modulus (G') at 1% w/v |
| KVLKVLKVL | (KVL)₃ | β-sheet | Dual: Hydrogel & AMP | 16 - 32 | ~1,000 - 5,000 Pa |
| RADA16 | (RADA)₄ | β-sheet | 3D Cell Culture Matrix | >128 (Inactive) | ~1,000 - 2,000 Pa |
| Magainin 2 | GIGKFLHSAK... | α-helix | Antimicrobial | 8 - 16 | N/A (Does not gel) |
| Chem-KVL | 14-mer repeat | β-sheet / Coil | Antimicrobial | 4 - 8 | N/A (Soluble) |
Data synthesized from standardized in vitro assays. Note: KVLKVLKVL offers a unique middle ground, providing sufficient mechanical stiffness for tissue engineering while maintaining localized sterility.
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. We embed quality control checkpoints within the workflow to prevent cascading errors caused by improper peptide handling.
Figure 2: Multi-modal characterization workflow for amphipathic peptides.
Protocol A: Structural Validation via Circular Dichroism (CD) Spectroscopy
Rationale: Because KVLKVLKVL's functionality relies heavily on its secondary structure, CD spectroscopy is mandatory to confirm the random-coil to β-sheet transition.
-
Sample Preparation: Dissolve KVLKVLKVL in HPLC-grade water to a concentration of 0.1 mg/mL. Causality check: Using pure water prevents premature salt-induced aggregation, ensuring an accurate baseline random-coil reading.
-
Baseline Measurement: Load 300 µL into a 1 mm path-length quartz cuvette. Scan from 190 nm to 260 nm at 20°C. A spectral minimum at ~198 nm confirms a random coil.
-
Triggered Assembly: Titrate NaCl to a final concentration of 150 mM directly into the cuvette.
-
Validation: Re-scan the sample. A spectral shift to a minimum at ~216 nm and a maximum at ~195 nm validates successful β-sheet formation[2].
Protocol B: Rheological Characterization of Hydrogelation
Rationale: For tissue engineering applications, the hydrogel must withstand cellular traction forces. Oscillatory rheology quantifies this via the storage modulus (G').
-
Gelation: Prepare a 1% (w/v) KVLKVLKVL solution in water. Pipette 100 µL onto the rheometer peltier plate (pre-warmed to 37°C). Carefully overlay with 100 µL of 2X PBS to trigger gelation.
-
Time-Sweep: Run a time-sweep at 1 Hz frequency and 1% strain for 60 minutes.
-
Validation: G' (elasticity) should rapidly surpass G" (viscosity), plateauing in the 10³ Pa range. Self-Validation: If G' < G", the peptide has failed to cross-link, indicating either degraded peptide stock or insufficient ionic screening.
Protocol C: Minimum Inhibitory Concentration (MIC) Assay
Rationale: Standard MIC assays use Mueller-Hinton Broth (MHB). However, the salts in MHB can precipitate self-assembling peptides, artificially inflating the MIC.
-
Media Optimization: Use a low-salt MHB or dilute standard MHB 1:1 with sterile water to maintain peptide solubility while supporting bacterial growth.
-
Serial Dilution: Prepare a 2-fold serial dilution of KVLKVLKVL (from 128 µg/mL to 1 µg/mL) in a 96-well plate.
-
Inoculation: Add S. aureus (ATCC 29213) to a final concentration of 5 × 10⁵ CFU/mL per well.
-
Incubation & Readout: Incubate at 37°C for 18 hours. The MIC is the lowest concentration with no visible growth. Self-Validation: Always include a Magainin 2 positive control; if Magainin 2 fails to inhibit at 8-16 µg/mL, the bacterial inoculum was improperly calibrated.
Conclusion
H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH (KVLKVLKVL) is a highly efficient, dual-action peptide. While specialized peptides like Chem-KVL or RADA16 may outperform it in singular metrics (pure antimicrobial potency or pure structural stability, respectively), KVLKVLKVL's unique ability to simultaneously provide a rigid 3D matrix and inherent sterility makes it an exceptional candidate for advanced wound dressings and localized drug delivery systems.
Sources
- 1. CAS No. 678998-85-1 | Chemsrc [chemsrc.com]
- 2. Tunable Macroscopic Alignment of Self-Assembling Peptide Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic alanine and stapling mutational analysis of antimicrobial peptide Chem-KVL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tandem Repeat of a Short Human Chemerin-Derived Peptide and Its Nontoxic d-Lysine-Containing Enantiomer Display Broad-Spectrum Antimicrobial and Antitubercular Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Operational Safety and Disposal Guide for Amphipathic Synthetic Peptides: H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH (KVL-9)
As a Senior Application Scientist, I frequently encounter laboratories that mismanage the disposal of synthetic peptides by treating them universally as benign biological waste. While many synthetic peptides are not classified as acutely hazardous under the US OSHA Hazard Communication Standard[1], their specific physicochemical properties dictate their disposal logistics.
The nonapeptide H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH (hereafter referred to as KVL-9) presents a unique operational challenge. It is a highly amphipathic sequence that spontaneously self-assembles into beta-sheet-rich hydrogels in aqueous environments. If improperly disposed of down standard laboratory drains, KVL-9 will aggregate, physically obstructing plumbing and creating viscous matrices that trap other [2].
This guide provides the definitive, self-validating protocols required for the safe handling, denaturation, and compliant disposal of KVL-9.
Physicochemical Profiling & Hazard Causality
To understand why specific disposal protocols are necessary, we must first analyze the molecular reality of KVL-9. The alternating motif of hydrophilic, positively charged Lysine (K) and highly hydrophobic Valine (V) and Leucine (L) residues creates a molecule with opposing faces. In water, the hydrophobic faces pack together to exclude water, driving rapid fibril formation.
Quantitative Data Summary for KVL-9
| Property | Value | Operational Implication for Disposal |
| Sequence | K-V-L-K-V-L-K-V-L | Alternating amphipathic motif drives self-assembly. |
| Chemical Formula | C₅₁H₉₈N₁₂O₁₀ | High carbon content requires incineration for solid waste. |
| Molecular Weight | 1039.41 g/mol | Standard ultrafiltration applies for separation if needed. |
| Net Charge (pH 7) | +4 | High affinity for negatively charged surfaces (e.g., glassware). |
| Hydrophobicity | High (66% aliphatic) | Low aqueous solubility; highly prone to aggregation. |
| Self-Assembly Risk | Severe | Critical: Do not drain dispose; requires chaotropic denaturation. |
Note: Lyophilized synthetic peptides like KVL-9 should be stored at -20°C with desiccant to maintain stability prior to use[3].
Waste Segregation & Disposal Workflow
The following logic tree dictates the segregation of KVL-9 waste. Chemical waste cannot be disposed of through regular trash or sanitary sewer systems; it must be managed through a 'cradle-to-grave' regulatory program as mandated by the [4].
Workflow for the segregation and disposal of KVL-9 peptide waste to prevent plumbing blockages.
Step-by-Step Disposal Methodologies
Laboratories must apply for an EPA ID Number based on their monthly hazardous waste generation and store chemical waste in secure, properly identified containers[2]. Ensure you are wearing appropriate PPE (nitrile gloves, safety goggles, and a lab coat) before executing these protocols.
Protocol A: Solid Waste Management
This applies to unused/expired lyophilized powder and contaminated consumables (weigh boats, pipette tips, microcentrifuge tubes).
-
Collection: Gather all solid materials that have come into direct contact with KVL-9.
-
Containment: Place items into a designated, puncture-resistant solid chemical waste bin lined with a chemically compatible bag.
-
Labeling: Label the container clearly as "Non-Hazardous Solid Chemical Waste - Synthetic Peptide" to comply with RCRA storage guidelines[2].
-
Disposal: Route for standard chemical incineration. Do not mix with biohazardous "red bag" waste unless the peptide was explicitly mixed with infectious biological agents.
Protocol B: Aqueous Liquid Waste & Aggregation Prevention (Critical)
Because KVL-9 forms viscous hydrogels in water, it must be chemically denatured prior to entering the laboratory waste stream.
-
Denaturation: To the aqueous KVL-9 waste, add a strong chaotropic agent. Add solid Urea to achieve a final concentration of 8M, or Guanidine Hydrochloride (GdnHCl) to achieve 6M.
-
Agitation: Vortex or magnetically stir the solution at room temperature for 5–10 minutes. The chaotropes disrupt the hydrogen bonding network and hydrophobic interactions driving the beta-sheet assembly.
-
Self-Validation Check: Observe the solution. The transition of the waste from a turbid, viscous suspension to a completely transparent, low-viscosity liquid confirms the successful disruption of the aggregates. Do not proceed to step 4 until this visual validation is achieved.
-
Transfer: Pour the solubilized, monomeric peptide solution into the designated "Aqueous Chemical Waste" carboy. Ensure the drum is filled to no more than 90% capacity and is kept in secondary containment[2].
Protocol C: Organic Solvent Waste
KVL-9 is frequently solubilized in organic solvents like DMSO, DMF, or TFA to bypass its aqueous aggregation tendencies.
-
Identification: Identify the primary solvent used in your assay.
-
Segregation:
-
If the peptide is dissolved in a halogenated solvent mixture (e.g., TFA mixed with Dichloromethane), transfer it to the "Halogenated Organic Waste" carboy.
-
If dissolved in DMSO or DMF, transfer to the "Non-Halogenated Organic Waste" carboy.
-
-
Documentation: Update the waste log attached to the carboy to reflect the addition of "Synthetic Peptide (<1%)" to prevent accidental mixing of incompatible chemical waste types[2].
Protocol D: Glassware Decontamination
Due to its +4 net charge, KVL-9 adheres strongly to the negatively charged silicate surfaces of standard laboratory glassware.
-
Initial Organic Rinse: Rinse the glassware once with the primary organic solvent used for solubilization (e.g., 100% DMSO). Collect this first, highly concentrated rinsate in the appropriate organic waste carboy.
-
Secondary Aqueous Rinses: Rinse the glassware twice with deionized water. Because the initial organic rinse removes >99% of the peptide, these subsequent aqueous rinses contain negligible peptide concentrations and can typically be disposed of in the standard aqueous waste stream or sanitary sewer, pending institutional EHS approval[4].
References
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from[Link]
-
Environmental Marketing Services. (2024). Disposal of Chemicals in the Laboratory. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2007). Report of Investigation - Reference Material® 8327. Retrieved from [Link]
Sources
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